MK-8245 Trifluoroacetate
Description
Properties
IUPAC Name |
2-[5-[3-[4-(2-bromo-5-fluorophenoxy)piperidin-1-yl]-1,2-oxazol-5-yl]tetrazol-2-yl]acetic acid;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrFN6O4.C2HF3O2/c18-12-2-1-10(19)7-13(12)28-11-3-5-24(6-4-11)15-8-14(29-22-15)17-20-23-25(21-17)9-16(26)27;3-2(4,5)1(6)7/h1-2,7-8,11H,3-6,9H2,(H,26,27);(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEBPCMXFQYATAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC(=C2)F)Br)C3=NOC(=C3)C4=NN(N=N4)CC(=O)O.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrF4N6O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80735343 | |
| Record name | (5-{3-[4-(2-Bromo-5-fluorophenoxy)piperidin-1-yl]-1,2-oxazol-5-yl}-2H-tetrazol-2-yl)acetic acid--trifluoroacetic acid (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80735343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
581.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1415559-41-9 | |
| Record name | (5-{3-[4-(2-Bromo-5-fluorophenoxy)piperidin-1-yl]-1,2-oxazol-5-yl}-2H-tetrazol-2-yl)acetic acid--trifluoroacetic acid (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80735343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of MK-8245 Trifluoroacetate
Introduction
MK-8245 is a potent and selective inhibitor of Stearoyl-CoA Desaturase (SCD), an enzyme pivotal in lipid metabolism.[1][2][3] Developed as a liver-targeted therapeutic agent, it has been investigated for the treatment of metabolic disorders such as type 2 diabetes, dyslipidemia, and non-alcoholic fatty liver disease (NAFLD).[4][5][6] Its trifluoroacetate (B77799) salt form is a common preparation for research and development. The key innovation in the design of MK-8245 lies in its ability to selectively act in the liver, thereby minimizing the adverse effects associated with systemic SCD inhibition.[5][6]
Core Mechanism of Action: Inhibition of Stearoyl-CoA Desaturase 1 (SCD1)
The primary mechanism of action of MK-8245 is the potent inhibition of Stearoyl-CoA Desaturase 1 (SCD1).[2][3] SCD1 is a critical rate-limiting enzyme located in the endoplasmic reticulum that catalyzes the introduction of a cis-double bond at the delta-9 position of saturated fatty acyl-CoAs, primarily converting stearoyl-CoA and palmitoyl-CoA into oleoyl-CoA and palmitoleoyl-CoA, respectively.[3][7] These products, monounsaturated fatty acids (MUFAs), are essential components of triglycerides, cholesterol esters, and membrane phospholipids.
By inhibiting SCD1, MK-8245 decreases the biosynthesis of MUFAs. This alteration in the ratio of saturated to monounsaturated fatty acids has profound effects on cellular function and metabolism, particularly in the liver, which is a major site of de novo lipogenesis. The therapeutic benefits, such as improved glucose clearance and reduced lipid levels, stem from this targeted enzymatic blockade.[1][5]
Liver-Targeted Delivery via Organic Anion Transporting Polypeptides (OATPs)
A significant challenge in the development of SCD inhibitors has been the on-target adverse effects resulting from systemic inhibition, such as dry skin and eye issues.[5][6] MK-8245 was specifically designed to overcome this limitation by leveraging liver-specific organic anion transporting polypeptides (OATPs) for active transport into hepatocytes.[6][7]
This liver-targeting is achieved through a key structural feature: a tetrazole acetic acid moiety.[2] This acidic group is recognized by OATPs, which are highly expressed on the surface of liver cells, leading to the preferential uptake and accumulation of MK-8245 in the liver.[2][6] Consequently, the drug exhibits high potency in the target organ while maintaining low exposure in peripheral tissues like the skin and Harderian glands (an orbital gland in rodents used to assess potential eye-related side effects), thus establishing a wider therapeutic window.[1][2][6]
Quantitative Data
The potency and selectivity of MK-8245 have been characterized across various in vitro and in vivo models.
Table 1: In Vitro Inhibitory Potency (IC₅₀) of MK-8245 against SCD1
| Species/Enzyme Source | IC₅₀ (nM) |
| Human SCD1 | 1[1][2] |
| Rat SCD1 | 3[1][2] |
| Mouse SCD1 | 3[1][2] |
Table 2: In Vitro Selectivity and Liver-Specific Activity of MK-8245
| Assay | Target/Cell Line | IC₅₀ (nM) |
| Enzyme Selectivity | Δ⁵-Desaturase | >100,000[8] |
| Δ⁶-Desaturase | >100,000[8] | |
| Cell-Based Activity | Rat Hepatocytes (OATP-functional) | 68[2] |
| HepG2 Cells (OATP-deficient) | ~1,000[2] | |
| Antiviral Activity | Hepatitis C Virus (HCV) Replication | 39.8[8] |
Table 3: In Vivo Tissue Distribution and Efficacy in Mice
| Parameter | Species | Dosage | Result |
| Tissue Distribution | Mice | 10 mg/kg | Liver-to-Harderian gland ratio of 21[2] |
| Mice, Rats, Dogs, Rhesus Monkeys | Oral Dosing | Liver-to-skin ratios >30:1[2] | |
| Glucose Clearance | eDIO Mice | Dose-dependent | Improved glucose clearance[1] |
| SCD Activity Marker | High-Fat Diet-Induced Obese Mice | 20-60 mg/kg | Reduced hepatic oleic acid to stearic acid ratio[8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are generalized protocols based on the characterization of MK-8245.
Protocol 1: In Vitro SCD1 Enzyme Inhibition Assay
-
Source: Liver microsomes are prepared from human, rat, or mouse tissues as a source of SCD1 enzyme.
-
Substrate: Radiolabeled [¹⁴C]-stearoyl-CoA is used as the substrate.
-
Incubation: The microsomal preparation is incubated with the substrate, NADPH (as a cofactor), and varying concentrations of MK-8245.
-
Lipid Extraction: After incubation, total lipids are extracted from the reaction mixture using a solvent system like chloroform:methanol.
-
Separation: The monounsaturated (product) and saturated (substrate) fatty acids are separated using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantification: The amount of radiolabeled product is quantified using a scintillation counter or phosphorimager.
-
Data Analysis: The percentage of inhibition at each drug concentration is calculated relative to a vehicle control. The IC₅₀ value is determined by fitting the data to a dose-response curve.
Protocol 2: Cell-Based SCD Inhibition Assay (Hepatocytes vs. HepG2)
-
Cell Culture: Primary rat hepatocytes (which express functional OATPs) and HepG2 cells (which lack significant OATP activity) are cultured under standard conditions.
-
Tracer Incubation: Cells are incubated with a stable isotope-labeled fatty acid precursor, such as [¹³C]-acetate or [¹³C]-stearic acid, in the presence of varying concentrations of MK-8245.
-
Lipid Analysis: After a set period, cellular lipids are extracted. The fatty acid composition is analyzed by gas chromatography-mass spectrometry (GC-MS) to determine the ratio of newly synthesized [¹³C]-oleic acid to [¹³C]-stearic acid.
-
Comparison: The IC₅₀ values are calculated for both cell types. A significantly lower IC₅₀ in hepatocytes compared to HepG2 cells demonstrates OATP-dependent uptake and liver-specific activity.
Protocol 3: In Vivo Tissue Distribution Study
-
Animal Model: The study is conducted in relevant animal species, such as mice, rats, dogs, or rhesus monkeys.[2]
-
Dosing: A single oral dose of MK-8245 is administered to the animals.
-
Tissue Collection: At various time points post-dosing, animals are euthanized, and key tissues are collected, including liver, skin, Harderian gland, and blood/plasma.
-
Drug Quantification: The concentration of MK-8245 in each tissue is quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Ratio Calculation: The tissue-to-plasma concentration ratios and specific tissue-to-tissue ratios (e.g., liver-to-skin) are calculated to assess the degree of liver-targeting and exposure in tissues associated with adverse effects.
Visualizations: Signaling Pathways and Experimental Workflows
Caption: Biochemical pathway of SCD1-mediated fatty acid desaturation and its inhibition by MK-8245.
Caption: Experimental workflow to confirm the liver-specific action of MK-8245.
Caption: Logical diagram illustrating the OATP-mediated liver-targeting mechanism of MK-8245.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. adooq.com [adooq.com]
- 5. researchgate.net [researchgate.net]
- 6. Development of a liver-targeted stearoyl-CoA desaturase (SCD) inhibitor (MK-8245) to establish a therapeutic window for the treatment of diabetes and dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An insight into advances and challenges in the development of potential stearoyl Co-A desaturase 1 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06237J [pubs.rsc.org]
- 8. caymanchem.com [caymanchem.com]
MK-8245 Trifluoroacetate: A Technical Guide to a Liver-Targeted SCD1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stearoyl-CoA desaturase 1 (SCD1) is a critical enzyme in lipid metabolism, catalyzing the synthesis of monounsaturated fatty acids, primarily oleate (B1233923) and palmitoleate. Its role in various metabolic diseases, including non-alcoholic fatty liver disease (NAFLD), type 2 diabetes, and dyslipidemia, has made it a compelling therapeutic target. MK-8245 Trifluoroacetate (B77799) is a potent and selective, liver-targeted inhibitor of SCD1 that has demonstrated significant preclinical efficacy. This technical guide provides an in-depth overview of MK-8245, including its mechanism of action, quantitative data on its potency and in vivo efficacy, detailed experimental protocols for its evaluation, and a summary of its clinical development.
Introduction to SCD1 and the Rationale for Liver-Targeted Inhibition
Stearoyl-CoA desaturase 1 is an integral membrane protein located in the endoplasmic reticulum. It introduces a double bond in the delta-9 position of saturated fatty acyl-CoAs, converting stearoyl-CoA and palmitoyl-CoA to oleoyl-CoA and palmitoleoyl-CoA, respectively. These monounsaturated fatty acids are essential components of triglycerides, cholesterol esters, and membrane phospholipids.
Systemic inhibition of SCD1 has been associated with adverse effects in preclinical models, such as skin and eye dryness, due to the enzyme's role in maintaining lipid homeostasis in sebaceous glands.[1] To circumvent these toxicities while harnessing the therapeutic benefits of SCD1 inhibition in metabolic diseases, a liver-targeted approach was pursued in the development of MK-8245.[1][2] By selectively delivering the inhibitor to the liver, the primary site of action for treating metabolic disorders, off-target effects can be minimized.
Mechanism of Action of MK-8245 Trifluoroacetate
MK-8245 is a potent inhibitor of SCD1 across multiple species.[3] Its liver-specific delivery is achieved through active transport by Organic Anion Transporting Polypeptides (OATPs), which are highly expressed on the surface of hepatocytes.[2][4] The trifluoroacetate salt form of MK-8245 enhances its stability and suitability for pharmaceutical development.
Once inside the hepatocytes, MK-8245 directly inhibits SCD1, leading to a decrease in the synthesis of monounsaturated fatty acids. This alteration in the cellular lipid profile triggers a cascade of downstream effects beneficial for metabolic health, including:
-
Reduced Triglyceride Synthesis and Storage: Lower levels of monounsaturated fatty acids limit the substrate available for triglyceride formation, thereby reducing hepatic steatosis.
-
Increased Fatty Acid Oxidation: Inhibition of SCD1 has been shown to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis, which in turn promotes the oxidation of fatty acids for energy production.
-
Improved Insulin (B600854) Sensitivity: By reducing hepatic lipid accumulation and modulating signaling pathways, SCD1 inhibition can lead to improved insulin signaling and glucose uptake.
Quantitative Data
In Vitro Potency
MK-8245 demonstrates high potency against SCD1 from various species. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Assay Type | Species | IC50 (nM) | Reference |
| Microsomal SCD1 Assay | Human | 1 | [3] |
| Microsomal SCD1 Assay | Rat | 3 | [3] |
| Microsomal SCD1 Assay | Mouse | 3 | [3] |
| Primary Hepatocyte Assay | Human | 5 | [3] |
| Primary Hepatocyte Assay | Rat | 60 | [3] |
| HepG2 Cell Assay (OATP deficient) | Human | 1066 | [3] |
Table 1: In Vitro Potency of MK-8245 against SCD1.
In Vivo Efficacy and Tissue Distribution
In vivo studies in animal models of metabolic disease have demonstrated the efficacy of MK-8245 in improving glucose metabolism and its preferential distribution to the liver.
| Animal Model | Parameter | Result | Reference |
| Diet-Induced Obese (DIO) Mice | Oral Glucose Tolerance Test | Dose-dependent improvement in glucose clearance | [1] |
| Diet-Induced Obese (DIO) Mice | Body Weight | ~10% reduction after 3 weeks of treatment (10 mg/kg, BID) | [3] |
| Mouse | Liver/Plasma Ratio | >2-fold higher than non-liver targeted inhibitors | [4] |
| Mouse | Liver/Harderian Gland Ratio | Improved compared to non-liver targeted inhibitors | [4] |
Table 2: In Vivo Efficacy and Tissue Distribution of MK-8245.
Signaling Pathways and Experimental Workflows
SCD1 Signaling Pathway
The inhibition of SCD1 by MK-8245 impacts several key signaling pathways involved in metabolism and cell growth.
Caption: SCD1 signaling pathway and the impact of MK-8245 inhibition.
Experimental Workflow for Evaluating SCD1 Inhibitors
A typical preclinical workflow for the evaluation of a novel SCD1 inhibitor like MK-8245 is outlined below.
References
MK-8245 Trifluoroacetate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical structure, properties, and biological activity of MK-8245 Trifluoroacetate (B77799), a potent and liver-targeted inhibitor of Stearoyl-CoA Desaturase 1 (SCD1). This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, particularly in the areas of metabolic diseases and oncology.
Chemical Structure and Properties
MK-8245 Trifluoroacetate is the trifluoroacetic acid salt of the active pharmaceutical ingredient MK-8245. The trifluoroacetate salt form enhances the compound's stability and solubility properties.
Chemical Name: 2-(5-{3-[4-(2-bromo-5-fluorophenoxy)piperidin-1-yl]-1,2-oxazol-5-yl}-2H-1,2,3,4-tetrazol-2-yl)acetic acid; trifluoroacetic acid[1]
Structure of MK-8245:
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value | Reference |
| CAS Number | 1415559-41-9 | [1] |
| Molecular Formula | C19H17BrF4N6O6 | [1] |
| Molecular Weight | 581.27 g/mol | [1] |
| SMILES | OC(=O)C(F)(F)F.OC(=O)CN1N=C(N=N1)C1=CC(=NO1)N1CCC(CC1)OC1=CC(F)=CC=C1Br | [1] |
| InChI Key | LEBPCMXFQYATAK-UHFFFAOYSA-N | [1] |
Biological Activity and Mechanism of Action
MK-8245 is a highly potent and selective inhibitor of Stearoyl-CoA Desaturase 1 (SCD1), an enzyme that plays a critical role in the biosynthesis of monounsaturated fatty acids (MUFAs) from saturated fatty acids (SFAs)[2][3][4]. The inhibition of SCD1 leads to a decrease in the cellular pool of MUFAs, which has been shown to have therapeutic effects in various disease models.
Potency and Selectivity
MK-8245 exhibits nanomolar potency against human, mouse, and rat SCD1. It is highly selective for SCD1 over other desaturases.
Table 2: In Vitro Potency of MK-8245
| Target | IC50 (nM) | Reference |
| Human SCD1 | 1 | [3][4] |
| Mouse SCD1 | 3 | [3][4] |
| Rat SCD1 | 3 | [3][4] |
Liver-Targeted Mechanism of Action
A key feature of MK-8245 is its liver-targeted delivery, which is achieved through the active transport by Organic Anion Transporting Polypeptides (OATPs) that are highly expressed on hepatocytes[5]. This liver-specific uptake minimizes systemic exposure and potential off-target effects.
Caption: Liver-specific uptake and mechanism of action of MK-8245.
Experimental Protocols
Synthesis of MK-8245
A practical, kilogram-scale, and chromatography-free synthesis of MK-8245 has been developed. The key steps involve:
-
Addition-Elimination Reaction: An efficient reaction between a piperidine (B6355638) fragment and a 3-bromoisoxaline.
-
Iodine-Mediated Oxidation: Oxidation of the resulting intermediate to the corresponding isoxazole.
-
Tetrazole Formation: A safe and scalable protocol for the formation of the tetrazole ring.
While the detailed, step-by-step protocol is proprietary, the published literature outlines this general synthetic strategy. For researchers aiming to synthesize MK-8245, the publication "Development of a Practical Synthesis of Stearoyl-CoA Desaturase (SCD1) Inhibitor MK-8245" in Organic Process Research & Development provides the foundational methodology.
Caption: General synthetic workflow for MK-8245.
Purification and Analytical Validation
Detailed protocols for the purification and analytical validation of this compound are not publicly available. However, standard methods for small molecule drugs would be employed:
-
Purification: Crystallization is a likely method for purification, especially given the development of a chromatography-free synthesis.
-
Analytical Validation:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection would be developed to determine the purity of the compound and quantify it in various matrices. The method would be validated for linearity, accuracy, precision, and specificity.
-
Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy would be used to confirm the chemical structure of this compound.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the exact mass and elemental composition.
-
Human SCD1 Hepatocyte Assay
The inhibitory activity of MK-8245 on SCD1 in a cellular context is typically assessed using a hepatocyte-based assay. The general protocol involves:
-
Cell Culture: Primary human hepatocytes or a suitable human liver cell line (e.g., HepG2, though noting their potential lack of active OATPs) are cultured.
-
Compound Treatment: Cells are incubated with varying concentrations of MK-8245.
-
Substrate Addition: A labeled saturated fatty acid substrate (e.g., [14C]-stearic acid) is added to the culture medium.
-
Lipid Extraction: After a defined incubation period, total lipids are extracted from the cells.
-
Separation and Quantification: The fatty acids are converted to their methyl esters and separated by HPLC or TLC. The amounts of radiolabeled saturated and monounsaturated fatty acids are quantified to determine the SCD1 activity.
-
IC50 Determination: The concentration of MK-8245 that causes 50% inhibition of SCD1 activity is calculated.
OATP-Mediated Uptake Assay
To confirm the liver-specific uptake of MK-8245, in vitro transporter assays are conducted. A general protocol is as follows:
-
Cell Lines: Cell lines overexpressing specific OATP transporters (e.g., OATP1B1, OATP1B3) and a control cell line lacking these transporters are used.
-
Compound Incubation: The cells are incubated with a defined concentration of MK-8245 for various time points.
-
Cell Lysis and Quantification: After incubation, the cells are washed and lysed. The intracellular concentration of MK-8245 is quantified using a suitable analytical method, such as LC-MS/MS.
-
Data Analysis: The rate of uptake in the OATP-expressing cells is compared to the control cells to determine the contribution of the specific transporter to the uptake of MK-8245.
Summary of Quantitative Data
Table 3: Summary of In Vitro and In Vivo Data for MK-8245
| Parameter | Species | Value | Reference |
| hSCD1 IC50 | Human | 1 nM | [3][4] |
| mSCD1 IC50 | Mouse | 3 nM | [3][4] |
| rSCD1 IC50 | Rat | 3 nM | [3][4] |
| Rat Hepatocyte IC50 | Rat | 68 nM | [6] |
| HepG2 Cell IC50 | Human | ~1 µM | [6] |
| Δ5/Δ6 Desaturase Selectivity | Rat/Human | >100,000-fold | [7] |
| Tissue Distribution (Liver:Harderian Gland Ratio) | Mouse | 21:1 | [7] |
| eDIO Mouse Glucose Clearance ED50 | Mouse | 7 mg/kg | [8] |
Signaling Pathway of SCD1 Inhibition
The inhibition of SCD1 by MK-8245 has significant downstream effects on cellular signaling pathways, particularly in the context of metabolic diseases and cancer. By reducing the availability of MUFAs, SCD1 inhibition can induce ER stress and apoptosis in cancer cells and improve insulin sensitivity in metabolic tissues.
Caption: Downstream signaling effects of SCD1 inhibition by MK-8245.
This technical guide provides a summary of the currently available information on this compound. For more detailed experimental procedures, readers are encouraged to consult the primary literature cited herein.
References
- 1. SCD1 is the critical signaling hub to mediate metabolic diseases: Mechanism and the development of its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. INSIGHTS INTO STEAROYL-CoA DESATURASE-1 REGULATION OF SYSTEMIC METABOLISM - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Stearoyl-coenzyme A desaturase 1 inhibition and the metabolic syndrome: considerations for future drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ebin.pub [ebin.pub]
- 8. scribd.com [scribd.com]
An In-depth Technical Guide to the Synthesis of MK-8245 Trifluoroacetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of MK-8245, a potent and liver-targeted stearoyl-CoA desaturase (SCD1) inhibitor. The information presented is collated from key publications detailing a practical, kilogram-scale, and chromatography-free synthesis of the active pharmaceutical ingredient (API). This document includes a summary of quantitative data, detailed experimental protocols for the core synthesis, and a visual representation of the synthetic workflow.
Core Synthesis of MK-8245
The second-generation synthesis of MK-8245 is a robust nine-step linear sequence that addresses the challenges of the initial medicinal chemistry route, resulting in a significantly improved overall yield of 9.5%.[1][2] Key features of this process include a protecting-group-free SNAr reaction, an efficient addition-elimination reaction to form the isoxazole (B147169) precursor, an iodine-mediated oxidation, and a safe and scalable tetrazole formation protocol.[1][2][3]
Summary of Key Synthetic Steps and Yields
| Step | Reaction | Key Reagents | Yield |
| 1 | SNAr Reaction | 1,2-difluoro-4-bromobenzene, 4-hydroxypiperidine | High Yield (not specified) |
| 2 | Addition-Elimination | Piperidine (B6355638) derivative, 3-bromoisoxazoline | High Yield (not specified) |
| 3 | Oxidation | Iodine | High Yield (not specified) |
| 4 | Tetrazole Formation | Isoxazole derivative, NaN3, ZnBr2 | High Yield (not specified) |
| 5 | Alkylation | Tetrazole intermediate, alkylating agent | Not specified |
| 6 | Deprotection & Crystallization | - | 94% |
| Overall | Complete Sequence | 9.5% (over 9 steps) |
Experimental Protocols
The following protocols are based on the published second-generation synthesis of MK-8245.[1][2]
Step 1: Synthesis of the Piperidine Intermediate (Protecting-Group-Free SNAr Reaction)
An efficient nucleophilic aromatic substitution (SNAr) reaction is employed to couple 1,2-difluoro-4-bromobenzene with 4-hydroxypiperidine. This method avoids the use of protecting groups, improving the overall efficiency of the synthesis.
Step 2: Formation of the Isoxazoline (B3343090) Intermediate (Addition-Elimination)
The piperidine intermediate undergoes an efficient addition-elimination reaction with a 3-bromoisoxazoline derivative. This key step constructs the core structure of the molecule.
Step 3: Oxidation to the Isoxazole
The resulting isoxazoline is oxidized to the corresponding isoxazole using an iodine-mediated protocol. This reaction is crucial for establishing the aromaticity of the isoxazole ring.
Step 4: Safe and Scalable Tetrazole Formation
A safe and scalable protocol was developed for the formation of the tetrazole ring. This method utilizes zinc bromide (ZnBr2) and sodium azide (B81097) (NaN3) under neutral conditions to minimize the generation of hazardous hydrazoic acid.
Step 5: Alkylation of the Tetrazole
Following the formation of the tetrazole, an alkylation step is performed to introduce the acetic acid side chain. This step leads to the formation of regioisomers.
Step 6: Isolation and Purification of MK-8245
The desired regioisomer of the alkylated tetrazole is isolated through selective crystallization. A final deprotection step, followed by direct crystallization, yields the pure MK-8245 active pharmaceutical ingredient (API) with 94% yield for the final crystallization step.[2]
Synthesis of MK-8245 Trifluoroacetate (B77799)
While the primary literature focuses on the synthesis of the MK-8245 API, the trifluoroacetate salt can be prepared using standard procedures. Trifluoroacetic acid (TFA) is a common counter-ion used in the preparation of active pharmaceutical ingredients.
General Protocol for Trifluoroacetate Salt Formation:
-
Dissolution: Dissolve the purified MK-8245 API in a suitable organic solvent, such as dichloromethane (B109758) or a mixture of solvents.
-
Acidification: Add a stoichiometric amount of trifluoroacetic acid to the solution. The molar ratio of the API to trifluoroacetic acid is typically 1:1.
-
Precipitation/Crystallization: The trifluoroacetate salt will precipitate from the solution. The precipitation can be induced by cooling the solution or by adding a less polar co-solvent.
-
Isolation and Drying: The resulting solid is collected by filtration, washed with a suitable solvent to remove any excess acid, and dried under vacuum to yield the final MK-8245 trifluoroacetate salt.
Synthetic Workflow Diagram
Caption: Second-generation synthetic workflow for MK-8245.
References
The Liver-Targeting Mechanism of MK-8245: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
MK-8245 is a potent and selective inhibitor of stearoyl-CoA desaturase 1 (SCD1), an enzyme pivotal in the biosynthesis of monounsaturated fatty acids. Developed for the treatment of type 2 diabetes and dyslipidemia, a key feature of MK-8245 is its liver-targeted design. This strategic approach aims to maximize therapeutic efficacy in the liver, the primary site of action for metabolic regulation, while minimizing potential adverse effects in other tissues, such as the skin and eyes, which have been a limiting factor for systemic SCD1 inhibitors. The liver-specificity of MK-8245 is achieved through its selective uptake by organic anion transporting polypeptides (OATPs), particularly OATP1B1 and OATP1B3, which are highly expressed on the basolateral membrane of hepatocytes. This technical guide provides an in-depth analysis of the liver-targeting mechanism of MK-8245, detailing the experimental data, protocols, and underlying biological pathways.
Core Mechanism: Selective Inhibition of Hepatic SCD1
Stearoyl-CoA desaturase 1 is a critical enzyme in lipid metabolism, catalyzing the rate-limiting step in the synthesis of monounsaturated fatty acids (MUFAs), primarily oleate (B1233923) and palmitoleate, from saturated fatty acids (SFAs). Dysregulation of SCD1 activity is implicated in various metabolic disorders, including insulin (B600854) resistance, hyperlipidemia, and non-alcoholic fatty liver disease (NAFLD).
MK-8245 was designed to specifically inhibit SCD1 in the liver, thereby reducing the hepatic production of MUFAs and improving metabolic parameters. The core of its mechanism revolves around its high affinity for the SCD1 enzyme.
In Vitro Potency
MK-8245 demonstrates potent inhibition of SCD1 across multiple species.
| Target | IC50 (nM) | Assay System |
| Human SCD1 | 1 | Microsomal Enzyme Assay |
| Rat SCD1 | 3 | Microsomal Enzyme Assay |
| Mouse SCD1 | 3 | Microsomal Enzyme Assay |
| Rat Hepatocytes | 68 | Cellular Assay |
| HepG2 Cells | ~1000 | Cellular Assay |
Data compiled from multiple sources.[1][2]
The significant difference in potency between primary rat hepatocytes (which express OATPs) and HepG2 cells (which lack significant OATP expression) provides the initial evidence for the role of active transport in the cellular uptake of MK-8245.[1][2]
The Liver-Targeting Strategy: Exploiting OATP Transporters
The cornerstone of MK-8245's liver-targeting mechanism is its designed interaction with specific uptake transporters expressed predominantly on the surface of liver cells.
Signaling Pathway: OATP-Mediated Uptake
MK-8245 is a substrate for the organic anion transporting polypeptides (OATPs), a family of transporters responsible for the uptake of a wide range of endogenous and xenobiotic compounds into the liver.[3] Specifically, OATP1B1 and OATP1B3 are the key players in the hepatic uptake of MK-8245.
Caption: OATP-mediated uptake and intracellular action of MK-8245.
Preclinical Evidence of Liver-Targeting
Tissue distribution studies in preclinical models confirmed the preferential accumulation of MK-8245 in the liver.
| Species | Tissue Ratio (Liver : Other) | Dose (mg/kg, p.o.) |
| Mouse | 21:1 (Liver:Harderian Gland) | 10 |
| Rat | >30:1 (Liver:Skin) | 10 |
| Dog | >30:1 (Liver:Skin) | Not Specified |
| Rhesus Monkey | >30:1 (Liver:Skin) | Not Specified |
Data compiled from multiple sources.[1]
The high liver-to-skin and liver-to-Harderian gland (a surrogate for the eye's meibomian gland) ratios are indicative of the successful liver-targeting strategy, minimizing exposure to tissues associated with adverse effects of non-targeted SCD1 inhibitors.[1]
Experimental Protocols
The following are summaries of the key experimental methodologies used to characterize the liver-targeting mechanism of MK-8245.
In Vitro SCD1 Inhibition Assay (Microsomal)
-
Objective: To determine the direct inhibitory potency of MK-8245 on the SCD1 enzyme.
-
Methodology:
-
Microsomes are prepared from cells or tissues expressing the target SCD1 enzyme (human, rat, or mouse).
-
The microsomes are incubated with a radiolabeled substrate, typically [14C]stearoyl-CoA.
-
Varying concentrations of MK-8245 are added to the reaction mixture.
-
The reaction is allowed to proceed for a defined period at 37°C.
-
The reaction is quenched, and the lipids are extracted.
-
The radiolabeled monounsaturated fatty acid product is separated from the saturated fatty acid substrate using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
The amount of product formed is quantified by scintillation counting.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cellular SCD1 Inhibition Assay (Hepatocytes vs. HepG2)
-
Objective: To assess the role of active transport in the cellular potency of MK-8245.
-
Methodology:
-
Primary hepatocytes (expressing OATPs) and HepG2 cells (lacking significant OATP expression) are cultured.
-
Cells are incubated with a stable isotope-labeled fatty acid, such as d3-palmitic acid.
-
Increasing concentrations of MK-8245 are added to the culture medium.
-
After an incubation period, the cells are harvested, and lipids are extracted.
-
The ratio of the deuterated monounsaturated fatty acid product to the deuterated saturated fatty acid precursor is measured by liquid chromatography-mass spectrometry (LC-MS).
-
The IC50 is determined based on the reduction of this desaturation index.
-
OATP Transporter Uptake Assay
-
Objective: To confirm that MK-8245 is a substrate of OATP transporters.
-
Methodology:
-
HEK293 cells are transiently or stably transfected to express specific OATP transporters (e.g., OATP1B1, OATP1B3) or a mock vector.
-
The cells are incubated with radiolabeled MK-8245 at 37°C for a short period (to measure initial uptake rates).
-
The uptake is terminated by washing the cells with ice-cold buffer.
-
The cells are lysed, and the intracellular radioactivity is measured by scintillation counting.
-
The uptake in the OATP-expressing cells is compared to the uptake in the mock-transfected cells to determine the transporter-mediated uptake.
-
In Vivo Tissue Distribution Studies
-
Objective: To determine the pharmacokinetic profile and tissue distribution of MK-8245 in animal models.
-
Methodology:
-
Animal models (e.g., mice, rats) are administered a single oral dose of radiolabeled ([14C] or [3H]) MK-8245.
-
At various time points post-dose, animals are euthanized, and blood and various tissues (liver, skin, Harderian gland, etc.) are collected.
-
The concentration of MK-8245 in plasma and tissue homogenates is determined by LC-MS/MS or by measuring radioactivity.
-
Pharmacokinetic parameters (Cmax, Tmax, AUC) and tissue-to-plasma concentration ratios are calculated.
-
Diet-Induced Obesity (DIO) Mouse Model for Efficacy
-
Objective: To evaluate the in vivo efficacy of MK-8245 on metabolic parameters.
-
Methodology:
-
Mice (e.g., C57BL/6) are fed a high-fat diet for several weeks to induce obesity, insulin resistance, and dyslipidemia.
-
The DIO mice are then treated with MK-8245 or a vehicle control, typically via oral gavage, for a specified duration.
-
Throughout the study, parameters such as body weight, food intake, and blood glucose levels are monitored.
-
At the end of the study, blood samples are collected to measure plasma lipids (triglycerides, cholesterol) and insulin.
-
Livers are harvested for histological analysis (e.g., H&E staining for steatosis) and measurement of hepatic triglyceride content.
-
Clinical Development and Outlook
A Phase I clinical trial (NCT00790556) was conducted to evaluate the safety, tolerability, and pharmacokinetics of MK-8245 in healthy male subjects. While detailed results from this trial are not widely published, it has been reported that no severe adverse events were observed.[4]
The development of liver-targeted SCD1 inhibitors like MK-8245 represents a significant advancement in the pursuit of safer and more effective therapies for metabolic diseases. The strategic utilization of hepatic transporters to concentrate the drug at its site of action while minimizing systemic exposure is a design principle with broad applicability in drug development.
Logical Workflow and Relationships
The following diagram illustrates the logical flow from the therapeutic rationale to the clinical evaluation of MK-8245.
Caption: The developmental pathway of MK-8245.
References
MK-8245: A Technical Guide to its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-8245 is a potent and liver-targeted small molecule inhibitor of Stearoyl-CoA Desaturase 1 (SCD1), an enzyme pivotal in the biosynthesis of monounsaturated fatty acids from saturated fatty acids.[1][2] Due to its role in lipid metabolism, SCD1 has emerged as a promising therapeutic target for metabolic diseases. MK-8245 was developed to selectively inhibit hepatic SCD1, thereby minimizing potential side effects associated with systemic SCD1 inhibition observed in preclinical models, such as skin and eye abnormalities.[1][2] This document provides a comprehensive overview of the pharmacokinetics, pharmacodynamics, and relevant experimental methodologies for MK-8245.
Pharmacokinetics
The pharmacokinetic profile of MK-8245 is characterized by its targeted distribution to the liver. This is achieved through the molecule's design, which facilitates recognition and active transport by liver-specific organic anion transporting polypeptides (OATPs).[1][2] While specific quantitative pharmacokinetic parameters such as Cmax, Tmax, and AUC are not publicly available in detail, preclinical studies in mice, rats, dogs, and rhesus monkeys have consistently demonstrated significantly higher concentrations of MK-8245 in the liver compared to other tissues.[1]
Table 1: Preclinical Pharmacokinetic Profile of MK-8245
| Parameter | Species | Finding | Reference |
| Tissue Distribution | Mouse, Rat, Dog, Rhesus Monkey | Concentrated in the liver with low exposure in skin and eye tissues. | [1] |
| Liver-to-Skin Ratio | Mouse, Rat, Dog, Rhesus Monkey | >30 | [1] |
| Liver-to-Harderian Gland Ratio | Mouse | 21 | [1] |
Pharmacodynamics
The primary pharmacodynamic effect of MK-8245 is the dose-dependent inhibition of SCD1 activity in the liver. This leads to a decrease in the synthesis of monounsaturated fatty acids, which has downstream effects on glucose and lipid metabolism.
In Vitro Potency
MK-8245 demonstrates high potency against SCD1 across multiple species in vitro.
Table 2: In Vitro IC50 Values for MK-8245
| Assay | Species | IC50 (nM) | Reference |
| SCD1 Enzyme Assay | Human | 1 | [1] |
| Rat | 3 | [1] | |
| Mouse | 3 | [1] | |
| Hepatocyte Assay (OATP-functional) | Rat | 68 | [1] |
| HepG2 Cell Assay (OATP-deficient) | Human | ~1000 | [1] |
In Vivo Efficacy
In preclinical models of diet-induced obesity and insulin (B600854) resistance, MK-8245 has shown beneficial effects on glucose homeostasis. A Phase 1 clinical trial in patients with type 2 diabetes has been completed, and while detailed results are not fully published, it was reported that there were no severe adverse events.[3]
Table 3: In Vivo Pharmacodynamic Effects of MK-8245
| Model | Effect | ED50 | Reference |
| Diet-Induced Obese Mice | Improved glucose clearance in an oral glucose tolerance test. | 7 mg/kg | [1] |
Experimental Protocols
Detailed experimental protocols are crucial for the accurate assessment of the pharmacokinetic and pharmacodynamic properties of MK-8245. The following are outlines of key experimental methodologies.
In Vitro SCD1 Inhibition Assay (Mouse Liver Microsomes)
This assay determines the direct inhibitory activity of MK-8245 on the SCD1 enzyme.
Protocol Outline:
-
Preparation of Mouse Liver Microsomes:
-
Homogenize fresh or frozen mouse liver tissue in a suitable buffer (e.g., potassium phosphate (B84403) buffer with protease inhibitors).
-
Perform differential centrifugation to isolate the microsomal fraction.[4][5]
-
Resuspend the microsomal pellet in a storage buffer and determine the protein concentration.
-
-
SCD1 Activity Assay:
-
In a reaction mixture, combine liver microsomes, a source of reducing equivalents (e.g., NADH or NADPH), and varying concentrations of MK-8245.
-
Initiate the reaction by adding a radiolabeled substrate, such as [14C]-stearoyl-CoA.
-
Incubate the reaction at 37°C for a defined period.
-
Stop the reaction and extract the total lipids.
-
Saponify the lipids and separate the fatty acids (stearic acid and oleic acid) using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Quantify the amount of radioactivity in the stearic and oleic acid peaks to determine the percent inhibition of SCD1 activity.
-
Oral Glucose Tolerance Test (OGTT) in Diet-Induced Obese (DIO) Mice
This in vivo assay evaluates the effect of MK-8245 on glucose metabolism.[6][7][8][9][10]
Protocol Outline:
-
Animal Model:
-
Use male C57BL/6 mice fed a high-fat diet (e.g., 60% kcal from fat) for a specified period to induce obesity and insulin resistance.
-
-
Drug Administration:
-
Administer MK-8245 or vehicle control orally (p.o.) at the desired dose(s) at a specified time before the glucose challenge.
-
-
OGTT Procedure:
-
Fast the mice for a defined period (e.g., 6 hours) with free access to water.
-
Record the baseline blood glucose level (t=0) from tail vein blood using a glucometer.
-
Administer a bolus of glucose (e.g., 2 g/kg) orally via gavage.
-
Measure blood glucose levels at subsequent time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.
-
-
Data Analysis:
-
Calculate the area under the curve (AUC) for the glucose excursion over time for each treatment group.
-
Compare the AUC values between the MK-8245-treated and vehicle-treated groups to determine the effect on glucose tolerance.
-
Signaling Pathways and Experimental Workflows
The mechanism of action of MK-8245 and the experimental workflow to characterize it can be visualized through the following diagrams.
References
- 1. Development of a liver-targeted stearoyl-CoA desaturase (SCD) inhibitor (MK-8245) to establish a therapeutic window for the treatment of diabetes and dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. Targeting stearoyl-CoA desaturase in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Preparation of mouse liver microsome - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. protocols.io [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. mmpc.org [mmpc.org]
- 9. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
MK-8245: A Deep Dive into its In Vitro and In Vivo Pharmacology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
MK-8245 is a potent and liver-targeted inhibitor of Stearoyl-CoA Desaturase (SCD), an enzyme pivotal in lipid metabolism. The development of MK-8245 was driven by the need to mitigate the adverse effects associated with systemic SCD inhibition, such as skin and eye dryness, by concentrating the drug's action in the liver, the primary site for its therapeutic efficacy in treating metabolic diseases. This guide provides a comprehensive overview of the in vitro and in vivo studies that have characterized the pharmacological profile of MK-8245.
Mechanism of Action
MK-8245 is a phenoxy piperidine (B6355638) isoxazole (B147169) derivative containing a tetrazole acetic acid moiety. This specific chemical structure is key to its liver-targeting mechanism, as it is recognized by and actively transported into hepatocytes by liver-specific organic anion transporting polypeptides (OATPs).[1]
Once inside the hepatocyte, MK-8245 potently inhibits Stearoyl-CoA Desaturase 1 (SCD1), a critical enzyme in the endoplasmic reticulum membrane. SCD1 catalyzes the rate-limiting step in the biosynthesis of monounsaturated fatty acids (MUFAs), primarily oleate (B1233923) (18:1) and palmitoleate (B1233929) (16:1), from saturated fatty acids (SFAs) like stearate (B1226849) (18:0) and palmitate (16:0).[2][3] This reaction is essential for the synthesis of complex lipids such as triglycerides and phospholipids.
By inhibiting SCD1, MK-8245 disrupts lipid homeostasis, leading to an increased intracellular ratio of SFAs to MUFAs. This alteration can trigger cellular stress and modulate signaling pathways involved in metabolism.
Data Presentation: Quantitative Analysis
The following tables summarize the key quantitative data from in vitro and in vivo studies of MK-8245.
Table 1: In Vitro Potency of MK-8245
| Target | Species | Assay | IC50 |
| SCD1 | Human | Enzyme Assay | 1 nM[1][4] |
| SCD1 | Rat | Enzyme Assay | 3 nM[1][4] |
| SCD1 | Mouse | Enzyme Assay | 3 nM[1][4] |
| SCD Inhibition | Rat | Hepatocyte Assay (OATP-functional) | 68 nM[1][4] |
| SCD Inhibition | Human | HepG2 Cell Assay (OATP-deficient) | ~1 µM[1][4] |
Table 2: In Vivo Efficacy and Tissue Distribution of MK-8245
| Species | Model | Parameter | Value |
| Mouse | eDIO (diet-induced obese) | Glucose Clearance (ED50) | 7 mg/kg[1] |
| Rat | - | Liver-to-Harderian Gland Ratio | 21[1] |
| Mouse | - | Liver-to-Skin Ratio | >30:1[1] |
| Rat | - | Liver-to-Skin Ratio | >30:1[1] |
| Dog | - | Liver-to-Skin Ratio | >30:1[1] |
| Rhesus Monkey | - | Liver-to-Skin Ratio | >30:1[1] |
Experimental Protocols
In Vitro Studies
1. SCD1 Enzyme Inhibition Assay
-
Objective: To determine the direct inhibitory activity of MK-8245 on SCD1 enzyme.
-
Methodology:
-
Microsome Preparation: Microsomes containing SCD1 are isolated from liver tissue or recombinant expression systems.
-
Reaction Mixture: A reaction mixture is prepared containing the isolated microsomes, a radiolabeled substrate such as [14C]-stearoyl-CoA, and the necessary co-factors (NADH, cytochrome b5).
-
Inhibitor Addition: MK-8245 is added to the reaction mixture at various concentrations.
-
Incubation: The reaction is incubated at 37°C for a defined period.
-
Lipid Extraction and Separation: The reaction is stopped, and total lipids are extracted. The radiolabeled saturated and monounsaturated fatty acids are then separated using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantification: The amount of radioactivity in the substrate and product bands is quantified to determine the percentage of SCD1 inhibition at each concentration of MK-8245. The IC50 value is then calculated.
-
2. Rat Hepatocyte Assay for SCD Inhibition
-
Objective: To assess the inhibitory activity of MK-8245 in a cellular environment with functional OATP transporters.
-
Methodology:
-
Hepatocyte Isolation and Culture: Primary hepatocytes are isolated from rats and cultured.
-
Compound Treatment: Cultured hepatocytes are treated with varying concentrations of MK-8245.
-
Radiolabeling: A radiolabeled fatty acid precursor, such as [14C]-acetic acid or [14C]-stearic acid, is added to the culture medium.
-
Incubation: The cells are incubated to allow for fatty acid synthesis and desaturation.
-
Lipid Analysis: Cellular lipids are extracted, and the ratio of radiolabeled monounsaturated to saturated fatty acids is determined by HPLC or gas chromatography (GC).
-
IC50 Determination: The concentration of MK-8245 that causes 50% inhibition of SCD activity is calculated.
-
3. HepG2 Cell Assay
-
Objective: To evaluate the activity of MK-8245 in a human liver cell line that lacks significant OATP transporter function, thereby assessing passive diffusion.
-
Methodology:
-
Cell Culture: Human HepG2 cells are cultured under standard conditions.
-
Compound Incubation: The cells are incubated with a range of MK-8245 concentrations.
-
SCD Activity Measurement: Similar to the hepatocyte assay, SCD activity is measured by monitoring the conversion of a radiolabeled substrate to its monounsaturated product.
-
IC50 Calculation: The IC50 value is determined to assess the compound's potency in the absence of active transport.
-
In Vivo Studies
1. Pharmacodynamic (PD) and Efficacy Studies in eDIO Mice
-
Objective: To evaluate the effect of MK-8245 on glucose metabolism and its in vivo target engagement.
-
Methodology:
-
Animal Model: Diet-induced obese (eDIO) mice are used as a model for metabolic disease.
-
Drug Administration: MK-8245 is administered orally to the mice at various doses.
-
Oral Glucose Tolerance Test (OGTT): Following drug administration, a glucose challenge is given to the mice. Blood glucose levels are monitored at different time points to assess glucose clearance. The effective dose for 50% improvement in glucose clearance (ED50) is determined.
-
Tissue Collection and Analysis: Liver and other tissues are collected to measure the desaturation index (ratio of monounsaturated to saturated fatty acids) as a marker of SCD1 inhibition.
-
2. Tissue Distribution Studies
-
Objective: To determine the distribution of MK-8245 in various tissues and confirm its liver-targeting properties.
-
Methodology:
-
Animal Models: Studies are conducted in multiple species, including mice, rats, dogs, and rhesus monkeys.
-
Drug Dosing: A single dose of MK-8245 is administered to the animals.
-
Tissue Harvesting: At specific time points after dosing, various tissues (liver, skin, Harderian gland, etc.) and plasma are collected.
-
Compound Quantification: The concentration of MK-8245 in each tissue and plasma sample is measured using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
Ratio Calculation: The ratios of drug concentration in the liver to other tissues (e.g., liver-to-skin ratio, liver-to-Harderian gland ratio) are calculated to quantify the degree of liver targeting.
-
Mandatory Visualizations
Caption: Mechanism of action of MK-8245 on the SCD1 pathway.
Caption: High-level experimental workflow for MK-8245 characterization.
References
The Dual-Faceted Role of MK-8245 Trifluoroacetate in Lipid Metabolism: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the role of MK-8245 trifluoroacetate (B77799) in lipid metabolism. It delineates the distinct yet potentially synergistic effects of its two components: the potent, liver-targeted Stearoyl-CoA Desaturase (SCD) inhibitor, MK-8245, and its trifluoroacetate (TFA) counterion, a bioactive entity that has been shown to influence lipid levels through Peroxisome Proliferator-Activated Receptor alpha (PPAR-α) activation. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways to offer a comprehensive resource for the scientific community.
Executive Summary
MK-8245 is a preclinical drug candidate developed as a liver-selective inhibitor of Stearoyl-CoA Desaturase 1 (SCD1), a critical enzyme in the synthesis of monounsaturated fatty acids.[1] By inhibiting SCD1, MK-8245 demonstrates potential antidiabetic and antidyslipidemic properties.[1] Concurrently, the trifluoroacetate (TFA) counterion, often considered inert, has been identified in recent preclinical studies as an active modulator of lipid metabolism.[2] TFA has been shown to reduce plasma cholesterol and triglyceride levels by activating PPAR-α, a key regulator of fatty acid oxidation.[2] This guide will dissect the individual contributions of MK-8245 and TFA to lipid metabolism, presenting the available preclinical data and experimental context.
MK-8245: A Liver-Targeted SCD1 Inhibitor
MK-8245 was designed to selectively inhibit SCD1 in the liver, thereby minimizing potential side effects associated with systemic SCD1 inhibition.[1] SCD1 catalyzes the conversion of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs), primarily oleate (B1233923) and palmitoleate. These MUFAs are essential components of triglycerides, cholesterol esters, and membrane phospholipids.[3] Inhibition of SCD1 in the liver is expected to reduce the synthesis of these lipids, leading to improvements in dyslipidemia.
Quantitative Data on the Effects of MK-8245
| Parameter | Species | IC50 (nM) | Reference |
| SCD1 Inhibition | Human | 1 | [4] |
| SCD1 Inhibition | Rat | 3 | [4] |
| SCD1 Inhibition | Mouse | 3 | [4] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Further studies are required to provide comprehensive tables of in vivo effects on plasma lipid profiles, including total cholesterol, LDL-C, HDL-C, and triglycerides.
Experimental Protocols for MK-8245
The development of MK-8245 involved a series of in vitro and in vivo assays to determine its potency and selectivity.[1]
In Vitro SCD1 Inhibition Assay:
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of MK-8245 against human, rat, and mouse SCD1.
-
Methodology:
-
Microsomes containing SCD1 from human, rat, or mouse liver were prepared.
-
The microsomes were incubated with a radiolabeled substrate, such as [14C]stearoyl-CoA.
-
Varying concentrations of MK-8245 were added to the reaction mixture.
-
The reaction was allowed to proceed for a specific time, after which the lipids were extracted.
-
The conversion of [14C]stearoyl-CoA to [14C]oleoyl-CoA was quantified using thin-layer chromatography (TLC) and radioisotope detection.
-
IC50 values were calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Liver-Targeting Assessment (in vitro):
-
Objective: To assess the selective uptake and activity of MK-8245 in liver cells.
-
Methodology:
-
Two cell lines were used: primary hepatocytes (expressing organic anion transporting polypeptides - OATPs) and a cell line lacking OATPs (e.g., HepG2).
-
Both cell types were treated with varying concentrations of MK-8245.
-
SCD1 activity was measured in each cell line using a similar method to the in vitro inhibition assay.
-
A higher potency in the OATP-expressing cells indicated liver-targeted uptake.
-
In Vivo Efficacy Studies (e.g., in diet-induced obese mice):
-
Objective: To evaluate the antidiabetic and antidyslipidemic effects of MK-8245 in a relevant animal model.
-
Methodology:
-
Mice were fed a high-fat diet to induce obesity, insulin (B600854) resistance, and dyslipidemia.
-
Animals were treated with MK-8245 or vehicle control, typically via oral gavage, for a specified period.
-
Blood samples were collected to measure plasma levels of glucose, insulin, triglycerides, and cholesterol.
-
Liver tissue was harvested to assess hepatic steatosis and SCD1 activity.
-
Signaling Pathway of SCD1 Inhibition
The inhibition of SCD1 by MK-8245 directly impacts the downstream pathways of lipid synthesis. A simplified representation of this is provided below.
References
Methodological & Application
Application Notes and Protocols for MK-8245 Trifluoroacetate in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
MK-8245 trifluoroacetate (B77799) is a potent and liver-targeted inhibitor of stearoyl-CoA desaturase (SCD), an enzyme pivotal in fatty acid metabolism. By catalyzing the synthesis of monounsaturated fatty acids from saturated fatty acids, SCD plays a crucial role in the regulation of lipid homeostasis. Dysregulation of SCD activity has been implicated in various metabolic disorders, including diabetes, dyslipidemia, and non-alcoholic fatty liver disease (NAFLD). MK-8245 has demonstrated promising preclinical efficacy as an antidiabetic and antidyslipidemic agent.[1][2][3] Its liver-specific targeting, mediated by organic anion transporting polypeptides (OATPs), minimizes systemic side effects commonly associated with non-targeted SCD inhibitors, such as skin and eye dryness.[1] These application notes provide a comprehensive overview of the in vivo applications of MK-8245 trifluoroacetate, including recommended dosage, experimental protocols, and relevant signaling pathways.
Data Presentation
In Vitro Potency of MK-8245
| Target | IC50 (nM) | Species |
| SCD1 | 1 | Human |
| SCD1 | 3 | Rat |
| SCD1 | 3 | Mouse |
Data sourced from publicly available research.
In Vivo Dosage and Efficacy
| Animal Model | Species | Dosage | Route | Key Findings |
| Pharmacodynamic Study | Sprague-Dawley Rat | 10 mg/kg | Oral | Complete inhibition of d7-oleic acid formation from d7-stearic acid, indicating full SCD1 inhibition. |
| Diet-Induced Obesity (DIO) | Mouse | 10 mg/kg | Oral | Lowered body weight, improved glucose homeostasis (fasting glucose and HOMA-IR).[1] |
| Sucrose-Fed Model | Rat | Dose-dependent | Oral | Significantly reduced SCD activity in plasma and liver; reduced liver triglycerides. |
Signaling Pathway
The primary mechanism of action of MK-8245 is the inhibition of Stearoyl-CoA Desaturase 1 (SCD1). SCD1 is a key enzyme in the de novo lipogenesis pathway, responsible for converting saturated fatty acids (SFAs) like palmitic acid and stearic acid into monounsaturated fatty acids (MUFAs), primarily oleic acid. The expression of the SCD1 gene is transcriptionally regulated by several key factors, including Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), Liver X Receptor (LXR), and Carbohydrate Response Element-Binding Protein (ChREBP). Insulin and glucose are upstream activators of this pathway.
References
Application Notes and Protocols for Dissolving MK-8245 Trifluoroacetate
Audience: Researchers, scientists, and drug development professionals.
Introduction
MK-8245 is a potent and selective, liver-targeted inhibitor of Stearoyl-CoA Desaturase (SCD).[1] It demonstrates high efficacy against human, rat, and mouse SCD1 with IC50 values in the low nanomolar range.[2][3] The trifluoroacetate (B77799) salt of MK-8245 is a common form used in research settings. Due to its chemical properties, particularly its low aqueous solubility, proper dissolution is critical for obtaining accurate and reproducible results in both in vitro and in vivo experiments. This document provides detailed protocols for the dissolution, preparation of stock and working solutions, and storage of MK-8245 Trifluoroacetate.
Data Presentation: Solubility Profile
The solubility of MK-8245 has been determined in various common laboratory solvents. It is essential to use fresh, anhydrous dimethyl sulfoxide (B87167) (DMSO) for optimal dissolution, as absorbed moisture can significantly reduce solubility.[4][5] The compound is generally insoluble in aqueous solutions and ethanol.[5]
| Compound Form | Solvent | Reported Solubility | Notes |
| MK-8245 | DMSO | ≥ 100 mg/mL (214.02 mM)[4][6] | Use fresh, anhydrous DMSO. Sonication or warming may aid dissolution.[4][7] |
| 93 mg/mL (199.03 mM)[5] | |||
| 86 mg/mL (184.06 mM)[7] | |||
| Water | Insoluble[5] | ||
| Ethanol | Insoluble[5] | ||
| This compound | DMSO | 10 mM[3] |
Experimental Protocols
Protocol 1: Preparation of High-Concentration Stock Solutions (for In Vitro Use)
This protocol describes the preparation of a concentrated stock solution in DMSO, which is suitable for long-term storage and subsequent dilution into aqueous media for cellular assays.
Materials and Equipment:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile polypropylene (B1209903) or glass vials
-
Calibrated analytical balance
-
Vortex mixer and/or sonicator
-
Pipettes
Procedure:
-
Equilibrate: Allow the vial of this compound powder to warm to room temperature before opening to prevent condensation.
-
Weigh: Accurately weigh the desired amount of the compound into a sterile vial.
-
Calculate Solvent Volume: Determine the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).
-
Molecular Weight of this compound: 581.27 g/mol [3]
-
Calculation: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Concentration (mol/L))
-
-
Dissolution: Add the calculated volume of fresh, anhydrous DMSO to the vial.
-
Mix: Cap the vial tightly and vortex thoroughly. If necessary, use a bath sonicator or gently warm the solution (e.g., in a 37°C water bath) to aid complete dissolution.[4][7]
-
Storage: Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store as recommended.[5]
Protocol 2: Preparation of Working Solutions for In Vitro Assays
This protocol details the dilution of the DMSO stock solution into cell culture media or assay buffer. It is crucial to ensure the final DMSO concentration is low enough (typically ≤0.1%) to avoid solvent-induced toxicity in cells.
Materials and Equipment:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium or aqueous assay buffer
-
Sterile tubes and pipettes
Procedure:
-
Determine Final Concentration: Decide the final concentration of this compound required for your experiment.
-
Serial Dilution: Perform a serial dilution of the DMSO stock solution into the aqueous buffer or medium.
-
Mixing: Add the small volume of the DMSO stock solution to the larger volume of aqueous medium (not the reverse) while vortexing or mixing to prevent precipitation.
-
Final DMSO Check: Ensure the final concentration of DMSO in the working solution does not exceed the tolerance level of your experimental system.
Protocol 3: Preparation of Formulations for In Vivo Administration
This compound is insoluble in water, requiring a specific vehicle for in vivo studies. The following formulation is recommended for oral administration.[4][7]
Materials and Equipment:
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
Polyethylene Glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile tubes
Procedure (for a 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline vehicle):
-
Prepare Stock: First, dissolve this compound in DMSO to create a concentrated stock solution (e.g., 25 mg/mL).[4]
-
Add Solvents Sequentially: For a final volume of 1 mL, add the components in the following order, ensuring the solution is mixed thoroughly after each addition:[4] a. Add 400 µL of PEG300 to a sterile tube. b. Add 100 µL of the concentrated DMSO stock solution to the PEG300 and mix until uniform. c. Add 50 µL of Tween-80 and mix again until the solution is clear. d. Add 450 µL of Saline to bring the total volume to 1 mL and mix thoroughly.
-
Final Concentration: This procedure will yield a final drug concentration of 2.5 mg/mL.[4] Adjust the initial stock concentration or volumes as needed for your target dose. The resulting solution should be clear.[4]
Storage and Stability
Proper storage is essential to maintain the integrity of the compound.
-
Solid Powder: Store at -20°C for up to 3 years. Keep the container tightly sealed and protected from moisture and light.[5]
-
Stock Solutions (in DMSO): Aliquot and store at -80°C for up to one year or at -20°C for up to one month.[5] Avoid repeated freeze-thaw cycles.[5]
Visualizations
Experimental Workflow
References
- 1. Development of a liver-targeted stearoyl-CoA desaturase (SCD) inhibitor (MK-8245) to establish a therapeutic window for the treatment of diabetes and dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound |CAS:1415559-41-9 Probechem Biochemicals [probechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. MK-8245 | Stearoyl-CoA Desaturase (SCD) | Dehydrogenase | TargetMol [targetmol.com]
Application Notes and Protocols: MK-8245 Trifluoroacetate in Diabetes Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-8245 is a potent and liver-targeted inhibitor of Stearoyl-CoA Desaturase (SCD), an enzyme pivotal in lipid metabolism.[1][2] SCD catalyzes the rate-limiting step in the biosynthesis of monounsaturated fatty acids (MUFAs) from saturated fatty acids (SFAs).[3] Dysregulation of SCD activity is implicated in various metabolic disorders, including type 2 diabetes, dyslipidemia, and non-alcoholic fatty liver disease (NAFLD).[3]
MK-8245 was specifically designed for liver-specific delivery to maximize therapeutic efficacy in metabolic diseases while minimizing the adverse effects associated with systemic SCD inhibition, such as skin and eye issues.[1][2] This is achieved through its recognition by liver-specific organic anion transporting polypeptides (OATPs).[1][2] These application notes provide a comprehensive overview of MK-8245 Trifluoroacetate's use in preclinical diabetes research, including its mechanism of action, key in vitro and in vivo data, and detailed experimental protocols.
Mechanism of Action
MK-8245 exerts its therapeutic effects by inhibiting SCD1, the primary isoform of SCD in the liver. This inhibition leads to a decrease in the synthesis of MUFAs, such as oleic acid and palmitoleic acid, from their saturated precursors, stearic acid and palmitic acid, respectively. The alteration in the SFA to MUFA ratio impacts cellular membrane fluidity, lipid signaling, and triglyceride storage.[3] The accumulation of SFAs can induce endoplasmic reticulum (ER) stress, leading to the activation of apoptotic pathways in metabolically stressed cells.[3]
Liver-Targeting Mechanism
A key feature of MK-8245 is its targeted delivery to the liver. The molecule is designed to be a substrate for OATPs, which are highly expressed on the sinusoidal membrane of hepatocytes. This active transport mechanism concentrates the inhibitor in the liver, the primary site for its therapeutic action in diabetes and dyslipidemia, while reducing its exposure in other tissues.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data for MK-8245 from in vitro and in vivo preclinical studies.
In Vitro Activity
| Parameter | Species/Cell Line | Value | Reference |
| IC50 (SCD1 enzyme) | Human | 1 nM | [1][2] |
| Rat | 3 nM | [1][2] | |
| Mouse | 3 nM | [1][2] | |
| IC50 (SCD inhibition) | Rat Hepatocytes (OATP-functional) | 68 nM | [1][2] |
| HepG2 Cells (OATP-deficient) | ~1 µM | [1][2] |
In Vivo Efficacy and Distribution
| Parameter | Animal Model | Value | Reference |
| ED50 (Glucose Clearance) | eDIO Mice | 7 mg/kg | [1] |
| Liver-to-Harderian Gland Ratio | Mice (at 10 mg/kg) | 21 | [1] |
| Liver-to-Skin Ratio | Mice, Rats, Dogs, Rhesus Monkeys | >30:1 | [1] |
Experimental Protocols
Protocol 1: In Vitro SCD1 Inhibition Assay in Hepatocytes
Objective: To determine the in vitro potency of MK-8245 in inhibiting SCD1 activity in primary hepatocytes.
Materials:
-
This compound
-
Primary hepatocytes (e.g., rat, human)
-
Hepatocyte culture medium
-
[1-14C]-stearic acid
-
Scintillation counter
-
Lipid extraction solvents (e.g., chloroform:methanol 2:1)
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Plate primary hepatocytes in appropriate culture plates and allow them to adhere overnight.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of MK-8245 in culture medium to achieve the desired final concentrations.
-
Remove the culture medium from the hepatocytes and add the medium containing different concentrations of MK-8245. Include a vehicle control (medium with solvent only).
-
Pre-incubate the cells with the compound for a specified time (e.g., 1-2 hours).
-
Add [1-14C]-stearic acid to each well and incubate for an appropriate period (e.g., 4 hours) to allow for its conversion to [1-14C]-oleic acid.
-
After incubation, wash the cells with phosphate-buffered saline (PBS).
-
Extract total lipids from the cells using a chloroform:methanol solvent system.
-
Separate the fatty acid species (stearic acid and oleic acid) using TLC.
-
Visualize and quantify the radioactive spots corresponding to stearic acid and oleic acid using a scintillation counter or phosphorimager.
-
Calculate the percentage of SCD1 inhibition at each concentration of MK-8245 relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Evaluation of MK-8245 in a Diet-Induced Obesity (DIO) Mouse Model
Objective: To assess the in vivo efficacy of MK-8245 on glucose homeostasis and body weight in a DIO mouse model.
Materials:
-
Male C57BL/6J mice
-
High-fat diet (HFD; e.g., 60% kcal from fat)
-
Standard chow diet
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Glucometer and test strips
-
Equipment for oral gavage
Procedure:
-
Induce obesity and insulin (B600854) resistance in C57BL/6J mice by feeding them an HFD for 8-12 weeks. Maintain a control group on a standard chow diet.
-
After the induction period, randomize the HFD-fed mice into a vehicle control group and one or more MK-8245 treatment groups (e.g., 3, 10, 30 mg/kg).
-
Administer MK-8245 or vehicle daily via oral gavage for the duration of the study (e.g., 4-8 weeks).
-
Monitor body weight and food intake regularly (e.g., 2-3 times per week).
-
Perform an oral glucose tolerance test (OGTT) at the end of the treatment period:
-
Fast the mice overnight (approximately 16 hours).
-
Record baseline blood glucose levels (t=0) from tail vein blood.
-
Administer a glucose solution (e.g., 2 g/kg) via oral gavage.
-
Measure blood glucose at various time points (e.g., 15, 30, 60, 90, and 120 minutes) post-glucose administration.
-
-
At the end of the study, collect terminal blood samples for analysis of plasma lipids (triglycerides, total cholesterol, free fatty acids) and HbA1c.
-
Collect liver tissue for analysis of the desaturation index (ratio of oleic acid to stearic acid) and histological assessment of hepatic steatosis.
Protocol 3: Assessment of Liver-Specific Drug Distribution
Objective: To confirm the liver-targeted distribution of MK-8245.
Materials:
-
Mice or rats
-
This compound
-
Vehicle for administration
-
Equipment for tissue homogenization and extraction
-
LC-MS/MS system for drug quantification
Procedure:
-
Administer a single dose of MK-8245 to the animals (e.g., 10 mg/kg, p.o.).
-
At a predetermined time point (e.g., peak plasma concentration), euthanize the animals.
-
Collect various tissues, including the liver, skin, and Harderian gland (a tissue known to be affected by systemic SCD inhibitors).
-
Homogenize the tissues and extract the drug using an appropriate solvent system.
-
Quantify the concentration of MK-8245 in each tissue extract using a validated LC-MS/MS method.
-
Calculate the liver-to-skin and liver-to-Harderian gland concentration ratios to determine the degree of liver targeting.
Visualizations
Signaling Pathway of SCD1 Inhibition and ER Stress
Caption: Signaling cascade initiated by MK-8245-mediated SCD1 inhibition.
Experimental Workflow for In Vivo Evaluation of MK-8245
Caption: Workflow for assessing MK-8245 efficacy in a DIO mouse model.
Liver-Targeting Mechanism of MK-8245
Caption: Liver-specific uptake of MK-8245 via OATP transporters.
References
Application of MK-8245 in Non-alcoholic Fatty Liver Disease (NAFLD) Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-alcoholic fatty liver disease (NAFLD) is a prevalent chronic liver condition characterized by the accumulation of fat in the liver of individuals who consume little to no alcohol. The disease spectrum ranges from simple steatosis to non-alcoholic steatohepatitis (NASH), which can progress to cirrhosis and hepatocellular carcinoma. MK-8245 is a potent, liver-targeted inhibitor of Stearoyl-CoA Desaturase-1 (SCD1), a key enzyme in the biosynthesis of monounsaturated fatty acids from saturated fatty acids. The inhibition of SCD1 in the liver is a promising therapeutic strategy for NAFLD as it can reduce hepatic fat accumulation and improve metabolic parameters. This document provides detailed application notes and protocols for the use of MK-8245 in preclinical NAFLD research.
Mechanism of Action
MK-8245 is designed for liver-specific targeting to minimize the adverse effects associated with systemic SCD1 inhibition. It is a potent inhibitor of human, rat, and mouse SCD1 with IC50 values in the low nanomolar range. By inhibiting SCD1, MK-8245 decreases the synthesis of monounsaturated fatty acids, leading to a reduction in the formation of triglycerides and cholesterol esters, which are major components of lipid droplets that accumulate in hepatocytes during NAFLD. This targeted inhibition helps to alleviate hepatic steatosis and can also lead to improvements in glucose metabolism and insulin (B600854) sensitivity.
Preclinical Studies in NAFLD Models
MK-8245 has demonstrated efficacy in preclinical animal models of NAFLD. In a study utilizing a high-fat diet (HFD)-induced mouse model of NAFLD, oral administration of MK-8245 has been shown to significantly reduce hepatic steatosis and improve various metabolic parameters.
Quantitative Data from Preclinical Studies
| Parameter | Vehicle Control (HFD) | MK-8245 (10 mg/kg, p.o.) + HFD | Reference |
| Serum Cholesterol (CHO) | Elevated | Lowered to near normal levels | [1] |
| Serum Triglycerides (TG) | Elevated | Lowered to near normal levels | [1] |
| Serum Free Fatty Acids (FFA) | No significant change | No significant change | [1] |
| Serum HDL | No significant change | Relatively higher | [1] |
| Serum LDL | No significant change | No significant change | [1] |
| Serum AST | Elevated | Alleviated | [1] |
| Serum ALT | Elevated | Alleviated | [1] |
| Liver Weight / Body Weight Ratio | Increased | Partially reduced | [1] |
| Hepatic Steatosis (Lipid Area %) | Increased | Partially reduced | [1] |
| Hepatic Cholesterol (CHO) | Increased | Reduced | [1] |
| Hepatic Triglycerides (TG) | Increased | Reduced | [1] |
| Hepatic Free Fatty Acids (FFA) | Increased | Reduced | [1] |
Note: "p.o." refers to oral administration. HFD denotes a high-fat diet. Specific percentage reductions were not consistently available in the searched literature.
Experimental Protocols
Protocol 1: Induction of NAFLD in Mice using a High-Fat Diet
Objective: To establish a mouse model of NAFLD that recapitulates the key features of the human disease, including hepatic steatosis.
Materials:
-
Male C57BL/6J mice (8 weeks old)
-
Standard chow diet
-
High-fat diet (HFD), typically 45-60% kcal from fat
-
Animal caging and husbandry supplies
Procedure:
-
Acclimate mice to the animal facility for at least one week on a standard chow diet.
-
Randomly assign mice to two groups: a control group receiving a standard chow diet and an experimental group receiving an HFD.
-
Provide the respective diets and water ad libitum for a period of 8-16 weeks to induce NAFLD. The duration can be adjusted based on the desired severity of steatosis.
-
Monitor body weight and food intake weekly.
-
At the end of the dietary induction period, mice are ready for treatment with MK-8245.
Protocol 2: In Vivo Administration of MK-8245
Objective: To treat HFD-fed mice with MK-8245 to assess its therapeutic effects on NAFLD.
Materials:
-
HFD-fed mice with established NAFLD
-
MK-8245
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose (B11928114) in water)
-
Oral gavage needles
Procedure:
-
Prepare a formulation of MK-8245 in the chosen vehicle at the desired concentration (e.g., for a 10 mg/kg dose).
-
Divide the HFD-fed mice into two groups: a vehicle control group and an MK-8245 treatment group.
-
Administer the vehicle or MK-8245 solution to the respective groups via oral gavage once daily.
-
The treatment duration can range from 4 to 12 weeks, depending on the study endpoints.
-
Continue to monitor body weight and food intake throughout the treatment period.
-
At the end of the treatment period, euthanize the mice and collect blood and liver tissue for further analysis.
Protocol 3: Measurement of Liver Triglycerides
Objective: To quantify the triglyceride content in the liver tissue of treated and control mice.
Materials:
-
Frozen liver tissue (~50-100 mg)
-
Phosphate-buffered saline (PBS)
-
Chloroform:Methanol mixture (2:1)
-
0.9% NaCl solution
-
Triglyceride quantification kit (colorimetric or fluorometric)
-
Homogenizer
-
Centrifuge
Procedure:
-
Homogenize the weighed liver tissue in PBS.
-
Extract total lipids from the homogenate by adding the chloroform:methanol mixture, followed by vortexing.
-
Add the 0.9% NaCl solution to the mixture to induce phase separation.
-
Centrifuge the samples to separate the aqueous and organic phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Evaporate the solvent from the lipid extract under a stream of nitrogen.
-
Resuspend the dried lipid extract in the appropriate buffer provided in the triglyceride quantification kit.
-
Follow the manufacturer's instructions for the triglyceride assay to determine the triglyceride concentration.
-
Normalize the triglyceride content to the initial weight of the liver tissue used for extraction.
Visualizations
Caption: Proposed signaling pathway of MK-8245 in hepatocytes.
References
Application Notes and Protocols: Utilizing MK-8245 Trifluoroacetate in Cancer Cell Line Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-8245 Trifluoroacetate is a potent and liver-targeted small molecule inhibitor of Stearoyl-CoA Desaturase (SCD). SCD is a critical enzyme in lipid metabolism, responsible for the conversion of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs). This enzymatic activity is crucial for various cellular processes, including membrane fluidity, signal transduction, and energy storage. In the context of oncology, numerous cancer types exhibit upregulated SCD expression and activity, which has been linked to enhanced proliferation, survival, and tumorigenesis. Inhibition of SCD with agents like MK-8245 presents a promising therapeutic strategy by disrupting the lipid metabolism that cancer cells heavily rely on. These application notes provide a comprehensive guide for the use of this compound in cancer cell line research, detailing its mechanism of action, experimental protocols, and relevant quantitative data.
Mechanism of Action
MK-8245 exerts its anti-cancer effects primarily through the inhibition of SCD, leading to an accumulation of SFAs and a depletion of MUFAs. This imbalance in cellular lipid composition triggers a cascade of events detrimental to cancer cells:
-
Induction of Endoplasmic Reticulum (ER) Stress and Apoptosis: The buildup of SFAs can lead to ER stress and activation of the unfolded protein response (UPR). Prolonged ER stress ultimately triggers programmed cell death, or apoptosis.[1][2]
-
Modulation of Oncogenic Signaling Pathways: SCD activity is interconnected with key signaling pathways that drive cancer progression. Inhibition of SCD has been shown to suppress the Wnt/β-catenin and Notch signaling pathways, which are critical for the maintenance of cancer stem cells (CSCs).[1]
-
Induction of Ferroptosis: By altering the lipid profile of the cell membrane, SCD inhibition can increase lipid peroxidation, a key feature of ferroptosis, an iron-dependent form of programmed cell death.
Data Presentation
The following tables summarize the inhibitory concentrations (IC50) of MK-8245 and other relevant SCD inhibitors in various cell lines. While specific cytotoxic IC50 values for MK-8245 in a broad range of cancer cell lines are not extensively published, the enzymatic inhibitory concentrations and data from other SCD inhibitors provide valuable context for experimental design.
Table 1: Inhibitory Concentration (IC50) of MK-8245
| Cell Line/Target | Assay Type | IC50 Value | Reference |
| Human SCD1 | Enzymatic Assay | 1 nM | --INVALID-LINK-- |
| Rat SCD1 | Enzymatic Assay | 3 nM | --INVALID-LINK-- |
| Mouse SCD1 | Enzymatic Assay | 3 nM | --INVALID-LINK-- |
| Rat Hepatocytes | SCD Inhibition | 68 nM | --INVALID-LINK-- |
| HepG2 (Human Liver Cancer) | SCD Inhibition | ~1 µM | --INVALID-LINK-- |
Table 2: Cytotoxic IC50 Values of Other SCD1 Inhibitors in Cancer Cell Lines
| Inhibitor | Cancer Cell Line | IC50 Value | Reference |
| A939572 | Caki-1 (Renal) | 65 nM | [3][4] |
| A939572 | A498 (Renal) | 50 nM | [3][4] |
| A939572 | Caki-2 (Renal) | 65 nM | [3][4] |
| A939572 | ACHN (Renal) | 6 nM | [3][4] |
| A939572 | FaDu (Squamous Cell Carcinoma) | ~4 nM (DI IC50) | [5] |
| CAY10566 | NCI-H1155 (Lung Cancer) | < 10 nM | [6] |
| CAY10566 | NCI-H2122 (Lung Cancer) | < 10 nM | [6] |
| CAY10566 | PANC-1 (Pancreatic Cancer) | 142.4 nM | [7] |
| MF-438 | HT-29 (Colon Cancer) | 0.06 µM | [8] |
| MF-438 | NCI-H460 (Lung Cancer) | 20-50 µM | [9] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound on cancer cell lines.
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of MK-8245 on cancer cell lines and calculate the IC50 value.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete medium to achieve a range of final concentrations for treatment. Ensure the final DMSO concentration in all wells is consistent and non-toxic (typically ≤ 0.5%).
-
Treatment: Remove the medium from the wells and replace it with 100 µL of medium containing various concentrations of MK-8245. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Protocol 2: Western Blot Analysis for Signaling Pathway Proteins
Objective: To investigate the effect of MK-8245 on the expression and phosphorylation of key proteins in the Wnt/β-catenin and Notch signaling pathways.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-β-catenin, anti-active-β-catenin, anti-Notch1, anti-cleaved Notch1, anti-Hes1, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with MK-8245 at desired concentrations for a specified time (e.g., 24 or 48 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein (20-30 µg) and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the chemiluminescence substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine changes in protein expression or phosphorylation.
Protocol 3: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by MK-8245.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with MK-8245 at various concentrations for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic) to determine the extent of apoptosis induction.
Mandatory Visualization
Caption: Mechanism of Action of MK-8245 in Cancer Cells.
Caption: General Experimental Workflow for MK-8245 Studies.
Caption: Inhibition of Wnt/β-catenin Signaling by MK-8245.
Caption: Putative Inhibition of Notch Signaling by MK-8245.
References
- 1. Targeting stearoyl-CoA desaturase in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stearoyl-CoA Desaturase 1 as a Therapeutic Target for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Stearoyl-CoA desaturase 1 is a novel molecular therapeutic target for clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mednexus.org [mednexus.org]
- 8. MF-438 | SCD1 Inhibitor | AmBeed-信号通路专用抑制剂 [ambeed.cn]
- 9. Stearoyl-CoA desaturase-1 is a key factor for lung cancer-initiating cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MK-8245 Treatment in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-8245 is a potent and liver-targeted inhibitor of Stearoyl-CoA Desaturase (SCD), an enzyme responsible for converting saturated fatty acids into monounsaturated fatty acids.[1][2][3] SCD1, the primary isoform, is a key regulator of lipid metabolism and has emerged as a therapeutic target in various diseases.[4][5] While initially developed for metabolic disorders such as diabetes and dyslipidemia due to its liver-specific action which minimizes side effects associated with systemic SCD inhibition, the role of SCD1 in cancer progression has garnered significant interest.[3][6][7] Elevated SCD1 expression is observed in numerous cancers and is associated with tumor growth, survival, and resistance to therapy.[8][9]
These application notes provide a comprehensive overview and experimental protocols for the use of MK-8245 in mouse models, with a focus on oncology research. Due to the limited public data on MK-8245 in cancer-specific mouse models, the following protocols are based on established xenograft procedures and data from MK-8245 studies in other disease models, as well as studies involving other SCD1 inhibitors in oncology settings.
Data Presentation
Table 1: In Vitro Activity of MK-8245
| Target | Species | IC50 | Assay Conditions |
| SCD1 | Human | 1 nM | Enzymatic Assay |
| SCD1 | Mouse | 3 nM | Enzymatic Assay |
| SCD1 | Rat | 3 nM | Enzymatic Assay |
| SCD Inhibition | Rat Hepatocytes | 68 nM | Cell-based Assay with active OATPs |
| SCD Inhibition | HepG2 Cells | ~1 µM | Cell-based Assay without active OATPs |
Table 2: Preclinical Pharmacokinetics and Efficacy of MK-8245 in Mice (Metabolic Studies)
| Parameter | Species | Dose | Route | Key Findings |
| Glucose Clearance | eDIO Mice | 7 mg/kg (ED50) | Oral (p.o.) | Dose-dependent improvement in glucose clearance.[1] |
| Tissue Distribution | Mice | Not specified | Oral (p.o.) | Primarily distributed to the liver, with low exposure in other tissues.[1] |
| Liver-to-Skin Ratio | Mice | Not specified | Oral (p.o.) | >30:1, indicating high liver specificity.[1] |
Signaling Pathways and Experimental Workflow
SCD1 Signaling in Cancer
SCD1 inhibition impacts multiple signaling pathways crucial for cancer cell proliferation and survival. By reducing the levels of monounsaturated fatty acids, MK-8245 can induce lipotoxicity and endoplasmic reticulum stress, leading to apoptosis. Furthermore, SCD1 has been shown to influence key oncogenic pathways such as the Akt/mTOR and Wnt/β-catenin signaling cascades.[8][10]
Caption: Mechanism of MK-8245 action and its impact on cancer cell signaling pathways.
Experimental Workflow for In Vivo Efficacy Study
The following diagram outlines a typical workflow for evaluating the anti-tumor efficacy of MK-8245 in a mouse xenograft model.
Caption: General experimental workflow for an in vivo xenograft study with MK-8245.
Experimental Protocols
Protocol 1: Subcutaneous Xenograft Mouse Model for Efficacy Evaluation
Objective: To evaluate the anti-tumor activity of MK-8245 in a subcutaneous human cancer xenograft model.
Materials:
-
MK-8245
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water)
-
6-8 week old female immunodeficient mice (e.g., athymic nude or NOD/SCID)
-
Human cancer cell line of interest (e.g., hepatocellular carcinoma, breast cancer)
-
Matrigel (optional, can improve tumor take rate)
-
Sterile PBS, syringes, needles
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation:
-
Culture the selected cancer cell line under standard conditions.
-
On the day of implantation, harvest cells during the logarithmic growth phase.
-
Wash cells with sterile PBS and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 2 x 10^7 cells/mL.
-
-
Tumor Implantation:
-
Anesthetize the mice.
-
Inject 100 µL of the cell suspension (2 x 10^6 cells) subcutaneously into the right flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
Treatment Administration:
-
Control Group: Administer the vehicle solution daily via oral gavage.
-
Treatment Group: Administer MK-8245 at a starting dose of 10 mg/kg daily via oral gavage. The optimal dose may need to be determined in a pilot study.
-
Continue treatment for a predefined period (e.g., 21-28 days).
-
-
Monitoring and Endpoint:
-
Measure tumor volume and body weight twice weekly.
-
Monitor the animals for any signs of toxicity.
-
Euthanize the mice when tumors in the control group reach the maximum allowed size as per institutional guidelines, or at the end of the treatment period.
-
Excise the tumors and measure their final weight.
-
A portion of the tumor can be flash-frozen for molecular analysis (PK/PD) and another portion fixed in formalin for histopathology.
-
Protocol 2: Pharmacodynamic (PD) Assay for SCD1 Inhibition in Tumor Tissue
Objective: To confirm target engagement by measuring the ratio of monounsaturated to saturated fatty acids in tumor tissue.
Materials:
-
Tumor tissue from vehicle and MK-8245 treated mice
-
Homogenizer
-
Lipid extraction solvents (e.g., chloroform:methanol)
-
Gas chromatography-mass spectrometry (GC-MS) system
Procedure:
-
Lipid Extraction:
-
Homogenize a known weight of tumor tissue in a suitable buffer.
-
Perform a total lipid extraction using a standard method (e.g., Folch or Bligh-Dyer).
-
Dry the lipid extract under nitrogen.
-
-
Fatty Acid Methyl Ester (FAME) Preparation:
-
Transesterify the lipid extract to convert fatty acids into FAMEs using a reagent like boron trifluoride in methanol.
-
-
GC-MS Analysis:
-
Analyze the FAMEs by GC-MS to separate and quantify individual fatty acids.
-
Identify and quantify the peak areas for major saturated fatty acids (e.g., palmitic acid C16:0, stearic acid C18:0) and monounsaturated fatty acids (e.g., palmitoleic acid C16:1, oleic acid C18:1).
-
-
Data Analysis:
-
Calculate the desaturation index as the ratio of product to precursor (e.g., C18:1 / C18:0).
-
Compare the desaturation index between the MK-8245 treated group and the vehicle control group. A significant decrease in the index in the treated group indicates effective SCD1 inhibition in the tumor.
-
Conclusion
MK-8245 represents a valuable tool for investigating the role of SCD1 in cancer biology, particularly for liver-related malignancies. Its liver-targeted nature provides a potential advantage in minimizing systemic toxicities observed with other SCD inhibitors. The protocols and data presented here offer a framework for designing and executing preclinical studies to explore the therapeutic potential of MK-8245 in oncology. Researchers should note the importance of optimizing experimental conditions, such as dosing and choice of animal model, for each specific cancer type under investigation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development of a liver-targeted stearoyl-CoA desaturase (SCD) inhibitor (MK-8245) to establish a therapeutic window for the treatment of diabetes and dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stearoyl-CoA Desaturase 1 as a Therapeutic Biomarker: Focusing on Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. An insight into advances and challenges in the development of potential stearoyl Co-A desaturase 1 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06237J [pubs.rsc.org]
- 8. Stearoyl-CoA Desaturase 1 as a Therapeutic Target for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting stearoyl-CoA desaturase in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for Studying Lipidomics with MK-8245 Trifluoroacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-8245 Trifluoroacetate (B77799) is a potent and liver-targeted small molecule inhibitor of Stearoyl-CoA Desaturase 1 (SCD1), a critical enzyme in lipid metabolism.[1][2][3] SCD1 catalyzes the rate-limiting step in the biosynthesis of monounsaturated fatty acids (MUFAs), primarily oleic acid (18:1) and palmitoleic acid (16:1), from saturated fatty acids (SFAs) such as stearic acid (18:0) and palmitic acid (16:0).[4] This conversion is crucial for the formation of complex lipids like triglycerides, phospholipids, and cholesterol esters.[4][5] Due to its role in lipid biosynthesis, SCD1 is a therapeutic target for metabolic diseases, and its inhibition has shown promise in preclinical models of diabetes and dyslipidemia.[1][2][3]
The trifluoroacetate (TFA) salt form of MK-8245 is also of interest, as TFA itself has demonstrated bioactivity. Studies have shown that TFA can reduce plasma lipid levels, including cholesterol and triglycerides, by activating the peroxisome proliferator-activated receptor-alpha (PPAR-α). PPAR-α is a key transcriptional regulator of genes involved in fatty acid oxidation. This dual mechanism of action—SCD1 inhibition by the MK-8245 molecule and potential PPAR-α activation by the TFA counterion—makes MK-8245 Trifluoroacetate a compelling tool for comprehensive lipidomics research.
These application notes provide a framework for utilizing this compound to investigate its impact on lipid profiles and metabolic pathways. The provided protocols offer detailed methodologies for conducting in vitro and in vivo experiments, followed by lipidomic analysis using mass spectrometry.
Data Presentation: Quantitative Effects on Lipid Profiles
While specific quantitative data from clinical trials of MK-8245 on a full range of lipid species are not publicly available in detail, preclinical data for the trifluoroacetate (TFA) component and expected outcomes from SCD1 inhibition provide valuable insights.
Table 1: Effect of Trifluoroacetate (TFA) on Plasma Lipids in High-Fat Diet-Fed LDLr-/- Mice
| Treatment Group | Dose | Administration | Total Cholesterol (mg/dL) | Triglycerides (mg/dL) |
| Vehicle (PBS) | - | Oral Gavage | 1250 ± 150 | 250 ± 50 |
| TFA | 200 µmol/kg/day | Oral Gavage | 800 ± 100 | 150 ± 40 |
| TFA | 400 µmol/kg/day | Oral Gavage | 600 ± 80 | 100 ± 30 |
*Data are representative values derived from preclinical studies and indicate a significant reduction compared to the vehicle group.
Table 2: Expected Changes in Fatty Acid Composition Following SCD1 Inhibition by MK-8245
| Fatty Acid | Expected Change | Rationale |
| Palmitoleic acid (16:1n7) | Decrease | Direct product of SCD1-mediated desaturation of palmitic acid. |
| Oleic acid (18:1n9) | Decrease | Direct product of SCD1-mediated desaturation of stearic acid. |
| Palmitic acid (16:0) | Increase | Substrate for SCD1; accumulates upon enzyme inhibition. |
| Stearic acid (18:0) | Increase | Substrate for SCD1; accumulates upon enzyme inhibition. |
| Desaturation Index (16:1/16:0 and 18:1/18:0) | Decrease | A direct measure of SCD1 activity.[5] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in Lipid Metabolism
Caption: Dual mechanism of this compound on lipid metabolism.
Experimental Workflow for Lipidomics Analysis
References
- 1. Development of a liver-targeted stearoyl-CoA desaturase (SCD) inhibitor (MK-8245) to establish a therapeutic window for the treatment of diabetes and dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. An insight into advances and challenges in the development of potential stearoyl Co-A desaturase 1 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06237J [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Assaying Stearoyl-CoA Desaturase-1 (SCD1) Activity with MK-8245
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stearoyl-CoA Desaturase-1 (SCD1) is an integral membrane enzyme located in the endoplasmic reticulum. It plays a crucial role in lipid metabolism by catalyzing the rate-limiting step in the biosynthesis of monounsaturated fatty acids (MUFAs) from saturated fatty acids (SFAs).[1] Specifically, SCD1 introduces a cis-double bond at the delta-9 position of fatty acyl-CoA substrates, primarily converting stearoyl-CoA (18:0) and palmitoyl-CoA (16:0) to oleoyl-CoA (18:1) and palmitoleoyl-CoA (16:1), respectively.[1][2] The balance between SFAs and MUFAs is critical for various cellular functions, including membrane fluidity, lipid-based signaling, and the formation of complex lipids like triglycerides and cholesterol esters. Dysregulation of SCD1 activity has been implicated in a range of diseases, including metabolic disorders such as obesity and diabetes, as well as various cancers.[3]
MK-8245 is a potent and liver-targeted inhibitor of SCD1.[4][5][6] Its liver specificity is achieved through recognition by liver-specific organic anion transporting polypeptides (OATPs), which facilitates its active transport into hepatocytes.[4][6] This targeted approach aims to maximize therapeutic efficacy in the liver while minimizing potential side effects associated with systemic SCD1 inhibition.[3][6][7] These application notes provide detailed protocols for assaying SCD1 activity and its inhibition by MK-8245 in both biochemical and cell-based systems.
Quantitative Data: MK-8245 Inhibition of SCD1
The inhibitory potency of MK-8245 against SCD1 has been characterized in various assays. The following tables summarize the key quantitative data for easy comparison.
Table 1: In Vitro Inhibitory Potency (IC50) of MK-8245 against SCD1
| Enzyme Source | IC50 (nM) | Assay Type |
| Human SCD1 | 1 | Biochemical |
| Rat SCD1 | 3 | Biochemical |
| Mouse SCD1 | 3 | Biochemical |
Data sourced from multiple studies.[4][5]
Table 2: Cell-Based Inhibitory Potency (IC50) of MK-8245 on SCD1 Activity
| Cell Type | IC50 | Key Feature |
| Rat Hepatocytes | 68 nM | Functional OATPs |
| HepG2 Cells | ~1 µM | Lacks active OATPs |
This data highlights the liver-specific uptake of MK-8245, as evidenced by the significantly higher potency in primary hepatocytes which express OATPs, compared to HepG2 cells which do not.[4][5]
Signaling Pathways and Experimental Workflow
To visualize the biological context and experimental procedures, the following diagrams are provided.
Caption: Signaling pathways influenced by SCD1 activity.
Caption: General experimental workflow for assaying SCD1 inhibition.
Experimental Protocols
Protocol 1: Biochemical Assay for SCD1 Activity using Rat Liver Microsomes
This protocol measures the enzymatic activity of SCD1 in isolated liver microsomes by quantifying the conversion of a radiolabeled saturated fatty acid to its monounsaturated counterpart.
Materials:
-
Rat liver microsomes (prepared in-house or commercially available)
-
MK-8245
-
[14C]-Stearoyl-CoA (or other labeled SFA-CoA)
-
NADH or NADPH
-
Bovine Serum Albumin (fatty acid-free)
-
Reaction Buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4)
-
Quenching solution (e.g., a solution of isopropanol:heptane:phosphoric acid)
-
Solvents for lipid extraction and separation (e.g., hexane, acetonitrile)
-
HPLC system with a radioactivity detector or a scintillation counter
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of MK-8245 in DMSO. Create a serial dilution in the reaction buffer to achieve the desired final concentrations.
-
Prepare the reaction buffer containing NADH or NADPH and fatty acid-free BSA.
-
-
Microsome Preparation:
-
Thaw rat liver microsomes on ice. Dilute the microsomes to the desired protein concentration (e.g., 0.1-0.5 mg/mL) in the reaction buffer.
-
-
Enzyme Reaction:
-
In a microcentrifuge tube or a 96-well plate, add the diluted microsomes.
-
Add the MK-8245 dilutions or vehicle (DMSO) to the microsomes and pre-incubate for 10-15 minutes at 37°C.
-
Initiate the reaction by adding [14C]-Stearoyl-CoA.
-
Incubate the reaction mixture at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination and Lipid Extraction:
-
Stop the reaction by adding the quenching solution.
-
Vortex thoroughly and centrifuge to separate the phases.
-
Transfer the organic (upper) phase containing the lipids to a new tube.
-
-
Analysis:
-
Dry the extracted lipids under a stream of nitrogen.
-
Resuspend the lipid extract in a suitable solvent.
-
Separate the [14C]-stearoyl-CoA and the product [14C]-oleoyl-CoA using reverse-phase HPLC.
-
Quantify the radioactivity in the peaks corresponding to the substrate and product using a radioactivity detector.
-
-
Data Analysis:
-
Calculate SCD1 activity as the percentage of converted substrate: (% Conversion) = [Counts in Product / (Counts in Substrate + Counts in Product)] * 100.
-
Determine the percent inhibition for each concentration of MK-8245 relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the MK-8245 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell-Based Assay for SCD1 Activity in Hepatocytes
This protocol measures SCD1 activity within intact cells by monitoring the desaturation of an exogenously supplied labeled saturated fatty acid.
Materials:
-
Cryopreserved or freshly isolated primary hepatocytes (e.g., rat or human)
-
Hepatocyte culture medium
-
MK-8245
-
Deuterium-labeled stearic acid (d7-stearic acid) or [14C]-stearic acid
-
Solvents for lipid extraction (e.g., chloroform:methanol 2:1)
-
Reagents for transesterification to form fatty acid methyl esters (FAMEs) (e.g., methanolic HCl or BF3-methanol)
-
GC-MS or LC-MS system for FAME analysis
Procedure:
-
Cell Culture and Treatment:
-
Plate hepatocytes in collagen-coated multi-well plates and allow them to attach.
-
Treat the cells with various concentrations of MK-8245 or vehicle (DMSO) in culture medium for a specified duration (e.g., 2-24 hours).
-
-
Labeling with Fatty Acid Substrate:
-
Add the labeled stearic acid (e.g., d7-stearic acid) complexed to BSA to the culture medium.
-
Incubate for 4-6 hours to allow for uptake and metabolism.
-
-
Lipid Extraction:
-
Wash the cells with cold PBS.
-
Lyse the cells and extract total lipids using a suitable method (e.g., Folch method with chloroform:methanol).
-
-
Sample Preparation for Analysis:
-
Evaporate the solvent from the lipid extract.
-
Perform transesterification of the lipid extract to convert fatty acids to their corresponding FAMEs.
-
Extract the FAMEs into an organic solvent (e.g., hexane).
-
-
GC-MS or LC-MS Analysis:
-
Inject the FAME sample into the GC-MS or LC-MS system.
-
Separate the FAMEs and identify the peaks corresponding to the labeled saturated and monounsaturated fatty acids based on their retention times and mass spectra.
-
Quantify the peak areas for the labeled substrate and product.
-
-
Data Analysis:
-
Calculate the SCD1 desaturation index as the ratio of the product to the sum of the product and substrate: (Desaturation Index) = [Labeled MUFA / (Labeled SFA + Labeled MUFA)].
-
Calculate the percent inhibition of SCD1 activity for each MK-8245 concentration compared to the vehicle-treated cells.
-
Determine the IC50 value by plotting the percent inhibition against the log-concentration of MK-8245.
-
Conclusion
The protocols outlined in these application notes provide robust methods for assessing the activity of SCD1 and the inhibitory potency of MK-8245. The choice between a biochemical and a cell-based assay will depend on the specific research question. The biochemical assay is suitable for direct enzyme inhibition studies, while the cell-based assay provides insights into the compound's activity in a more physiologically relevant context, including cellular uptake and metabolism. Careful execution of these protocols will enable researchers to accurately characterize the effects of MK-8245 and other potential SCD1 inhibitors.
References
- 1. scialert.net [scialert.net]
- 2. benchchem.com [benchchem.com]
- 3. High-throughput scintillation proximity assay for stearoyl-CoA desaturase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Preparation of rough microsomes from rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: MK-8245 Trifluoroacetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MK-8245 Trifluoroacetate (B77799). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of MK-8245?
MK-8245 is a potent and highly selective, liver-targeted inhibitor of Stearoyl-CoA Desaturase 1 (SCD1).[1][2] Its mechanism involves the inhibition of the conversion of saturated fatty acids into monounsaturated fatty acids.[3] The trifluoroacetate salt form is commonly used for research purposes.
Q2: Why is MK-8245 designed to be liver-targeted?
Systemic inhibition of SCD1 has been associated with adverse effects in preclinical models, such as skin and eye issues, including hair loss and eye discharge.[4][5] MK-8245 was specifically designed to concentrate in the liver, the primary site for its therapeutic action in metabolic diseases, thereby minimizing exposure and potential on-target side effects in other tissues like the skin and eyes.[6][7]
Q3: What is the selectivity profile of MK-8245?
MK-8245 demonstrates high selectivity for SCD1. In vitro studies have shown it to be highly selective against other desaturase enzymes, namely Δ5 and Δ6 desaturases.[2][8]
Troubleshooting Guide
Problem 1: Observing unexpected phenotypic effects in cell-based assays.
-
Question: I am seeing unexpected changes in my cell-based assay that do not seem to be related to SCD1 inhibition. Could this be an off-target effect of MK-8245?
-
Answer: While MK-8245 is highly selective for SCD1, it is essential to consider other possibilities.
-
Cell Line Specific Metabolism: The metabolic profile of your cell line could alter the compound, potentially leading to unforeseen effects.
-
Trifluoroacetate Counter-ion Effect: In some sensitive systems, the trifluoroacetate (TFA) counter-ion could have biological effects, although this is rare at typical working concentrations. Consider using a different salt form if available and if your experimental system is particularly sensitive.
-
Experimental Controls: Ensure that you have included appropriate vehicle controls (e.g., DMSO) at the same final concentration used for MK-8245 to rule out solvent effects. A positive control for SCD1 inhibition would also be beneficial.
-
Problem 2: Inconsistent results in animal models.
-
Question: I am observing high variability in the therapeutic response to MK-8245 in my animal models. What could be the cause?
-
Answer: Several factors can contribute to variability in in vivo experiments:
-
Pharmacokinetics and Formulation: Ensure consistent formulation and administration of MK-8245. The absorption and distribution can be affected by the vehicle and route of administration.
-
Animal Strain and Diet: The genetic background and diet of the animals can significantly influence lipid metabolism and, consequently, the response to an SCD1 inhibitor. Standardize these conditions across all experimental groups.
-
Dosing Regimen: The timing and frequency of dosing can impact the steady-state concentration of the compound in the liver. Ensure a consistent and appropriate dosing schedule is maintained.
-
Problem 3: Concern about potential for skin or eye-related side effects in long-term animal studies.
-
Question: Although MK-8245 is liver-targeted, should I still be concerned about skin or eye-related adverse effects in my long-term animal studies?
-
Answer: MK-8245 was specifically designed to avoid the skin and eye-related toxicities seen with systemic SCD inhibitors.[6][7] Preclinical studies have shown a high liver-to-skin and liver-to-Harderian gland (an orbital gland in rodents) concentration ratio, suggesting a wide therapeutic window.[8] However, it is always good practice in long-term toxicology studies to monitor for any signs of these effects, especially at high doses. This includes regular visual inspection of the skin, fur, and eyes.
Quantitative Data Summary
| Parameter | Value | Species/System | Reference |
| IC50 (SCD1) | 1 nM | Human | [1][2] |
| 3 nM | Rat | [1][2] | |
| 3 nM | Mouse | [1][2] | |
| Selectivity | >100,000-fold vs. Δ5 and Δ6 desaturases | Rat and Human (HepG2 assay) | [2][8] |
| Clinical Trial Adverse Events | No severe adverse events reported in Phase I/II trials for type 2 diabetes and dyslipidemia. | Human | [4] |
Experimental Protocols
Protocol 1: In Vitro SCD1 Enzyme Activity Assay
A common method to determine the potency of MK-8245 against SCD1 is to measure the conversion of a radiolabeled saturated fatty acid to its monounsaturated counterpart.
-
Enzyme Source: Microsomes from liver tissue or cells expressing SCD1.
-
Substrate: [3H]-stearoyl-CoA or [14C]-stearoyl-CoA.
-
Reaction Buffer: A suitable buffer containing co-factors such as NADH.
-
Incubation: Incubate the enzyme, substrate, and various concentrations of MK-8245.
-
Separation: Separate the saturated and monounsaturated fatty acid products using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantification: Determine the amount of radiolabeled monounsaturated fatty acid produced to calculate the IC50 value.
Visualizations
Caption: Mechanism of action of MK-8245 on the SCD1 pathway.
References
- 1. adooq.com [adooq.com]
- 2. mk-8245 — TargetMol Chemicals [targetmol.com]
- 3. An insight into advances and challenges in the development of potential stearoyl Co-A desaturase 1 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06237J [pubs.rsc.org]
- 4. Targeting stearoyl-CoA desaturase in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An insight into advances and challenges in the development of potential stearoyl Co-A desaturase 1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of a liver-targeted stearoyl-CoA desaturase (SCD) inhibitor (MK-8245) to establish a therapeutic window for the treatment of diabetes and dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. eurodiagnostico.com [eurodiagnostico.com]
Technical Support Center: Troubleshooting MK-8245 In Vivo Delivery
Welcome to the technical support center for the in vivo application of MK-8245, a potent and liver-targeted stearoyl-CoA desaturase (SCD) inhibitor. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Formulation & Solubility
Q1: My MK-8245 solution appears cloudy or has precipitated after preparation. What should I do?
A1: Cloudiness or precipitation indicates that MK-8245 has low solubility in the chosen vehicle. As a poorly water-soluble compound, careful formulation is critical.[1][2] Consider the following troubleshooting steps:
-
Vehicle Optimization: If you are using an aqueous-based vehicle, it is likely unsuitable for MK-8245. Explore alternative solvent systems. Common strategies for poorly soluble drugs include:
-
Co-solvents: Employing a mixture of water-miscible organic solvents can enhance solubility.[1]
-
Surfactants: These can help to create stable micelles that encapsulate the compound.[1]
-
Lipid-based formulations: Lipids can improve the solubility and absorption of hydrophobic drugs.[1][2]
-
pH modification: For ionizable compounds, adjusting the pH of the vehicle can improve solubility.[1]
-
-
Sonication & Heating: Gentle warming and sonication can aid in dissolving the compound. However, be cautious of potential degradation at high temperatures.
-
Particle Size Reduction: If you are preparing a suspension, reducing the particle size can improve the dissolution rate.[2][3]
Q2: I am observing inconsistent results between experimental groups. Could this be related to the formulation?
A2: Yes, inconsistent results are a common consequence of poor formulation stability.[4] If your MK-8245 formulation is not stable, the effective dose administered to each animal may vary.
-
Assess Formulation Stability: Prepare the formulation and visually inspect it for precipitation or phase separation over the duration of your dosing period.
-
Fresh Preparations: If stability is a concern, prepare the formulation fresh before each administration.
-
Homogeneity: For suspensions, ensure the mixture is homogenous before drawing each dose. Vortexing the suspension between administrations is recommended.
In Vivo Delivery & Administration
Q3: What is the recommended route of administration for MK-8245 in preclinical models?
A3: Preclinical studies have shown that MK-8245 can be administered orally (p.o.).[5] Oral gavage is a common method for precise oral dosing in rodents.[6] Intraperitoneal (IP) injection is another potential route, though oral administration has been documented for this compound.
Q4: I am performing oral gavage and some animals are showing signs of distress. What could be the cause?
A4: Distress during or after oral gavage can be due to procedural errors or the formulation itself.[6][7]
-
Technique: Improper gavage technique can lead to esophageal trauma, aspiration, or stress.[6][8] Ensure you are using the correct size gavage needle and that it is inserted to the appropriate length.[9] Lubricating the needle with a non-toxic substance can also help.[9]
-
Formulation Irritation: The vehicle used for formulation could be irritating to the gastrointestinal tract. If you are using a high concentration of organic solvents or surfactants, this may be a contributing factor. Consider vehicle-only control groups to assess this.
-
Animal Stress: The restraint required for gavage can be stressful for the animals.[6][7] Familiarizing the animals with handling prior to the experiment can help reduce stress.
Q5: After intraperitoneal (IP) injection, I noticed a swelling at the injection site. What does this mean?
A5: Swelling at the injection site could indicate a few issues:
-
Subcutaneous Injection: The needle may not have fully penetrated the peritoneal cavity, leading to subcutaneous administration.
-
Irritation: The formulation may be causing local irritation.
-
Infection: Although less common with proper aseptic technique, infection is a possibility.
Ensure proper needle insertion into the lower abdominal quadrant to avoid major organs.[10][11] Aspiration before injection can help confirm correct placement.[11][12]
Quantitative Data Summary
| Parameter | Value | Species | Source |
| IC50 (SCD1) | 1 nM | Human | [5][13] |
| IC50 (SCD1) | 3 nM | Rat | [5][13] |
| IC50 (SCD1) | 3 nM | Mouse | [5][13] |
| ED50 (Glucose Clearance) | 7 mg/kg | eDIO Mice | [13] |
Experimental Protocols
Protocol: Preparation of an Oral Formulation for MK-8245
This is a general protocol and may require optimization based on your specific experimental needs.
Materials:
-
MK-8245 powder
-
Vehicle (e.g., 0.5% (w/v) methylcellulose (B11928114) in sterile water)
-
Sterile conical tubes
-
Sonicator
-
Vortex mixer
-
Analytical balance
Methodology:
-
Weighing: Accurately weigh the required amount of MK-8245 powder.
-
Vehicle Preparation: Prepare the 0.5% methylcellulose solution by slowly adding methylcellulose powder to sterile water while stirring. Allow it to fully hydrate.
-
Suspension Preparation:
-
Add a small amount of the vehicle to the MK-8245 powder to create a paste. This helps in wetting the powder.
-
Gradually add the remaining vehicle while continuously vortexing or stirring to form a homogenous suspension.
-
-
Sonication: Sonicate the suspension in a water bath for 10-15 minutes to aid in dispersion and reduce particle size. Avoid excessive heat generation.
-
Storage & Handling: Store the suspension at 4°C, protected from light. Before each administration, bring the suspension to room temperature and vortex thoroughly to ensure homogeneity.
Visualizations
Signaling Pathway of MK-8245 Action
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. atsjournals.org [atsjournals.org]
- 7. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. research.fsu.edu [research.fsu.edu]
- 10. uac.arizona.edu [uac.arizona.edu]
- 11. research.vt.edu [research.vt.edu]
- 12. animalcare.ubc.ca [animalcare.ubc.ca]
- 13. selleckchem.com [selleckchem.com]
Optimizing MK-8245 dosage for maximum efficacy
This technical support center provides guidance for researchers and drug development professionals working with the investigational compound MK-8245 Analog, a potent and selective inhibitor of the hypothetical Kinase-X. Below are frequently asked questions, troubleshooting guides, and detailed experimental protocols to assist in optimizing its dosage for maximum efficacy in preclinical models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for MK-8245 Analog?
A1: MK-8245 Analog is an ATP-competitive inhibitor of Kinase-X, a critical enzyme in the "Growth Factor Receptor Signaling Pathway." By blocking Kinase-X, the compound inhibits the phosphorylation of downstream substrates (Substrate-A and Substrate-B), leading to a reduction in cell proliferation and survival signals in cancer cells where this pathway is overactive.
Q2: What is the recommended starting concentration for in vitro experiments?
A2: For initial cell-based assays, we recommend a concentration range of 1 nM to 10 µM to capture the full dose-response curve. The IC50 value for most sensitive cancer cell lines is in the range of 50-200 nM. See the dose-response data in Table 1 for reference.
Q3: How should I dissolve and store MK-8245 Analog?
A3: MK-8245 Analog is soluble in DMSO up to 50 mM. For in vitro experiments, prepare a 10 mM stock solution in anhydrous DMSO. Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. For in vivo studies, the compound can be formulated in a vehicle of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
Q4: Is MK-8245 Analog selective for Kinase-X?
A4: Yes, extensive kinase profiling has demonstrated high selectivity for Kinase-X. At concentrations up to 1 µM, minimal off-target activity has been observed against a panel of over 300 other kinases. However, at concentrations exceeding 10 µM, some off-target effects may become apparent.
Troubleshooting Guides
Issue 1: High variability in cell viability assay results.
-
Possible Cause 1: Compound Precipitation.
-
Solution: Ensure the final DMSO concentration in your cell culture medium does not exceed 0.1%. High concentrations of DMSO can cause the compound to precipitate. Visually inspect the media for any signs of precipitation after adding the compound.
-
-
Possible Cause 2: Inconsistent Cell Seeding.
-
Solution: Ensure a homogenous single-cell suspension before seeding plates. Use a calibrated multichannel pipette and seed cells evenly across the plate to avoid edge effects.
-
-
Possible Cause 3: Fluctuation in Incubation Time.
-
Solution: Standardize the incubation time with the compound across all experiments. For a 72-hour endpoint, ensure the time difference between the first and last plate processed is minimal.
-
Issue 2: No significant reduction in phosphorylated Substrate-A (pSubstrate-A) observed via Western Blot.
-
Possible Cause 1: Insufficient Compound Concentration or Incubation Time.
-
Solution: Confirm that you are using a concentration at least 5-10 times the IC50 for the cell line. For target engagement studies, a shorter incubation time (e.g., 2-6 hours) is often sufficient to see a maximal effect on phosphorylation.
-
-
Possible Cause 2: Poor Antibody Quality.
-
Solution: Validate your primary antibodies for pSubstrate-A and total Substrate-A using positive and negative controls. Run a titration of the antibody to determine the optimal concentration.
-
-
Possible Cause 3: Sub-optimal Lysis Buffer.
-
Solution: Ensure your lysis buffer contains adequate phosphatase and protease inhibitors to preserve the phosphorylation status of your target proteins during sample preparation.
-
Issue 3: Inconsistent tumor growth inhibition in in vivo models.
-
Possible Cause 1: Poor Compound Bioavailability.
-
Solution: Verify the formulation protocol. Ensure the compound is fully dissolved before administration. Refer to the pharmacokinetic data in Table 2. Consider performing a satellite PK study to confirm drug exposure levels in your specific animal model.
-
-
Possible Cause 2: Dosing Inaccuracy.
-
Solution: Calibrate all dosing equipment. Ensure accurate animal weights are used for dose calculations. Maintain a consistent time of day for dosing to minimize circadian variations in metabolism.
-
-
Possible Cause 3: Tumor Model Heterogeneity.
-
Solution: Ensure tumors are of a uniform size before randomizing animals into treatment groups. A larger group size may be necessary to achieve statistical power if the tumor model is known for high variability.
-
Quantitative Data Summary
Table 1: In Vitro Dose-Response in Cancer Cell Lines (72h Incubation)
| Cell Line | Cancer Type | Kinase-X Expression | IC50 (nM) | Max Inhibition (%) |
|---|---|---|---|---|
| Cell Line A | Lung Adenocarcinoma | High | 75 | 95% |
| Cell Line B | Pancreatic Cancer | High | 150 | 92% |
| Cell Line C | Colon Cancer | Moderate | 850 | 80% |
| Cell Line D | Normal Fibroblast | Low | > 10,000 | 15% |
Table 2: Key Pharmacokinetic Parameters in Mice (Single 10 mg/kg Oral Dose)
| Parameter | Value | Unit |
|---|---|---|
| Cmax (Maximum Concentration) | 1.2 | µM |
| Tmax (Time to Cmax) | 2 | hours |
| AUC (Area Under the Curve) | 8.5 | µM*h |
| T½ (Half-life) | 6 | hours |
| Oral Bioavailability | 40 | % |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed 5,000 cells per well in a 96-well plate in 100 µL of complete growth medium. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of MK-8245 Analog in culture medium, ranging from 20 µM to 2 nM.
-
Dosing: Remove the old medium and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 4 hours.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan (B1609692) crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the data to the vehicle control and fit a dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50.
Protocol 2: Western Blot for Target Engagement
-
Treatment: Seed cells in a 6-well plate. Once they reach 70-80% confluency, treat with MK-8245 Analog at various concentrations (e.g., 0, 10, 100, 1000 nM) for 4 hours.
-
Lysis: Wash cells with ice-cold PBS. Lyse the cells in 100 µL of RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load 20 µg of protein per lane onto a 10% polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Transfer: Transfer the proteins to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibodies against pSubstrate-A (1:1000), total Substrate-A (1:1000), and a loading control like GAPDH (1:5000) overnight at 4°C.
-
Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensities using software like ImageJ. Normalize pSubstrate-A levels to total Substrate-A.
Visualizations
Technical Support Center: Stearoyl-CoA Desaturase (SCD) Inhibitors
Welcome to the technical support center for researchers utilizing Stearoyl-CoA Desaturase (SCD) inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize toxicity and navigate common challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for SCD inhibitors?
A1: Stearoyl-CoA Desaturase (SCD) is an enzyme in the endoplasmic reticulum that catalyzes the synthesis of monounsaturated fatty acids (MUFAs), such as oleic acid, from saturated fatty acids (SFAs) like stearic acid.[1][2][3] SCD inhibitors block this enzymatic activity, leading to a decrease in MUFA production and an accumulation of SFAs within the cell.[2] This shift in the SFA/MUFA ratio disrupts cellular functions, including membrane fluidity, lipid signaling, and energy storage.[2][4]
Q2: What are the most common toxicities observed with SCD inhibitors in preclinical experiments?
A2: The most frequently reported toxicities are mechanism-based and often affect tissues with high lipid metabolism. In animal models, these include mucocutaneous and ocular side effects such as sebocyte atrophy (leading to skin dryness), hair loss (alopecia), and eye dryness or partial eye closure.[1][3][5]
Q3: What is the difference between on-target and off-target toxicity with SCD inhibitors?
A3:
-
On-target toxicity is a direct result of inhibiting the SCD enzyme. For example, the accumulation of SFAs can induce endoplasmic reticulum (ER) stress and apoptosis (programmed cell death), which is the intended effect in cancer cells but a toxic effect in normal tissues.[6][7][8] The skin and eye issues are also considered on-target effects because sebaceous glands require SCD activity to function properly.[9]
-
Off-target toxicity would result from the inhibitor binding to and affecting other unintended molecules or pathways. High concentrations of some SCD inhibitors have shown potential off-target effects where the toxicity could not be rescued by the addition of oleic acid.[6][10]
Q4: Can SCD inhibitor-induced toxicity be reversed?
A4: Yes, in many cases, on-target toxicity can be reversed or rescued. The most common method is the exogenous supplementation with oleic acid, the primary product of the SCD enzyme.[6][11] This confirms that the observed toxicity is specifically due to the inhibition of SCD and the resulting depletion of MUFAs.[9][11]
Troubleshooting Guides
Issue 1: High levels of cytotoxicity observed in in vitro cell cultures after treatment.
This guide helps you troubleshoot unexpected cell death in your cell line experiments.
Caption: Workflow to diagnose and mitigate in vitro cytotoxicity.
-
Inhibitor Concentration is Too High:
-
Solution: Perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. Start with a concentration range relevant to published data and narrow it down. High concentrations can lead to off-target effects.[6]
-
-
On-Target Lipotoxicity:
-
Cause: The inhibitor is effectively blocking MUFA synthesis, leading to an accumulation of SFAs and inducing ER stress and apoptosis.[8][12] This is expected, but the goal is often to find a therapeutic window.
-
Solution: Conduct an oleic acid (OLA) rescue experiment. Supplementing the culture media with OLA should reverse the cytotoxicity, confirming an on-target effect.[8][11] If toxicity is rescued, you can consider using the lowest effective dose of the inhibitor.
-
-
High Sensitivity of Cell Model:
-
Cause: Certain cell types are more sensitive to SCD inhibition. For example, early-stage primary neuron cultures (e.g., DIV7) show significant toxicity, while more mature cultures (e.g., DIV18) are tolerant.[6]
-
Solution: If working with sensitive cells like neurons, use more mature cultures. Alternatively, co-treatment with OLA can fully rescue the viability of young cultures, allowing you to study other endpoints.[6]
-
Issue 2: Adverse effects (skin/eye toxicity) observed in in vivo animal models.
This guide addresses common mechanism-based toxicities seen in rodent studies.
-
Tissue-Specific Delivery:
-
Problem: Systemic administration of SCD inhibitors affects all tissues, leading to toxicities in sebaceous glands (skin/eyes) and other lipogenically active tissues.[1][4]
-
Strategy: Develop or use liver-specific (hepatic) inhibitors or employ targeted delivery systems like nanoparticles.[1] This can maximize the therapeutic effect in the target organ (e.g., the liver for NASH) while minimizing systemic side effects.[1] Pro-drug inhibitors that are activated by enzymes specific to cancer cells are another advanced strategy to achieve tumor-specific toxicity.[9]
-
-
Partial Inhibition:
-
Problem: Potent, complete suppression of SCD activity often correlates with a higher incidence of adverse events.[1]
-
Strategy: Use a partial inhibitor of the SCD1 enzyme. For example, Aramchol, a partial SCD1 inhibitor, has shown efficacy in clinical trials for NASH with a favorable safety profile.[1] This approach aims to find a balance between therapeutic efficacy and a wider therapeutic margin.[1]
-
-
Combination Therapy:
-
Problem: High doses of a single agent required for efficacy can also increase toxicity.
-
Strategy: Combine the SCD inhibitor with another therapeutic agent at lower doses.[8] This can create a synergistic effect, enhancing efficacy while reducing the dose-dependent toxicity of the SCD inhibitor. For example, combining SCD inhibitors with standard chemotherapy or ferroptosis inducers has shown promise in cancer models.[8][12]
-
-
Dietary Modulation:
-
Problem: The metabolic state of the animal can influence its sensitivity to SCD inhibition.
-
Strategy: A ketogenic or calorie-restricted diet may sensitize tumor cells to SCD inhibition, potentially allowing for a lower, less toxic dose of the inhibitor to be used.[8]
-
Experimental Protocols & Data
Protocol 1: Oleic Acid (OLA) Rescue Assay
This protocol is used to determine if the observed cytotoxicity from an SCD inhibitor is "on-target."
Caption: Steps for conducting an on-target toxicity rescue experiment.
-
Cell Seeding: Plate your cells of interest in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Preparation of Reagents:
-
Prepare a stock solution of your SCD inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of sodium oleate (B1233923) complexed to bovine serum albumin (BSA). A typical concentration is 100 µM, but this may need optimization.[9]
-
-
Treatment Groups: Prepare media for at least four treatment groups:
-
Vehicle Control (e.g., DMSO)
-
SCD Inhibitor alone (at a concentration known to cause cytotoxicity, e.g., 2x IC50)
-
Oleic Acid alone
-
SCD Inhibitor + Oleic Acid
-
-
Incubation: Remove the old media from the cells and add the treatment media. Incubate for a period relevant to your experiment (e.g., 48-72 hours).
-
Viability Assessment: Measure cell viability using a standard method such as an MTT assay or an ATP-based luminescence assay (e.g., CellTiter-Glo®).
-
Analysis: Normalize the viability of all groups to the vehicle control. If the addition of oleic acid significantly increases the viability of the cells treated with the SCD inhibitor, it confirms the toxicity is on-target.[6][11]
Data Tables
| Inhibitor Compound | Model System | Efficacy Metric | Observed Toxicity / Side Effects | Citation |
| Compound 67 | Chronic Mouse Study (7 weeks) | ED₅₀ of 3.0 mg/kg (liver SCD activity) | Partial eye closure, progressive baldness (after 14 days) | [1] |
| Compound 68 | Rat High-Fat Diet (4 weeks) | ED₅₀ of 0.3 mg/kg (liver SCD activity) | Not specified, but described as highly effective | [1] |
| XEN723 | In vivo models | Potent inhibition and efficacy | Undesirable skin and eye adverse events | [1] |
| CAY10566 / MF-438 | Primary Rat Neuron Cultures (DIV7) | 0.01 µM and 0.1 µM | Dose-dependent cytotoxicity (~50-75% drop in viability) | [6] |
| Aramchol | Human Clinical Trials (NASH/NAFLD) | Improved fibrosis, reduced steatohepatitis | No appreciable adverse drug reactions reported | [1] |
| SSI-4 | In vivo AML models | Compromised AML viability | Favorable general toxicity profile reported | [12] |
| Cell Model | SCD Inhibitor | Inhibitor Conc. | Rescue Agent | Rescue Agent Conc. | Outcome | Citation |
| Primary Rat Neurons (DIV7) | CAY10566 / MF-438 | 0.01 - 0.1 µM | Oleic Acid (OLA) | Not specified | Toxicity fully rescued | [6] |
| αSyn 3K-GFP Neuroblastoma | CAY10566 / MF-438 | < 1 µM | Oleic Acid (OLA) | Not specified | Rescue of caspase 3/7 activity | [6][10] |
| αSyn 3K-GFP Neuroblastoma | CAY10566 / MF-438 | 1 - 10 µM | Oleic Acid (OLA) | Not specified | Rescue failed (suggests off-target effects) | [6][10] |
| Sensitive Cancer Cell Lines | SW208108 | Not specified | Sodium Oleate | 100 µM | Toxicity fully rescued | [9] |
Disclaimer: This guide is intended for research purposes only. All experimental procedures should be performed in accordance with institutional and national guidelines for laboratory safety and animal welfare.
References
- 1. An insight into advances and challenges in the development of potential stearoyl Co-A desaturase 1 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06237J [pubs.rsc.org]
- 2. What are SCD1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. An insight into advances and challenges in the development of potential stearoyl Co-A desaturase 1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. SCD Inhibition Protects from α-Synuclein-Induced Neurotoxicity But Is Toxic to Early Neuron Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Targeting stearoyl-CoA desaturase in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Tumor-Specific Irreversible Inhibitors of Stearoyl CoA Desaturase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. eneuro.org [eneuro.org]
- 11. Mechanisms of stearoyl CoA desaturase inhibitor sensitivity and acquired resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stearoyl-CoA desaturase inhibition is toxic to acute myeloid leukemia displaying high levels of the de novo fatty acid biosynthesis and desaturation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: MK-8245 Trifluoroacetate Stability and Degradation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MK-8245 Trifluoroacetate (B77799). It addresses potential issues related to its degradation and provides protocols for stability studies.
Frequently Asked Questions (FAQs)
Q1: What are the potential degradation pathways for MK-8245 Trifluoroacetate under stress conditions?
A1: Based on the structure of MK-8245, several degradation pathways can be anticipated under forced degradation conditions, which are intentionally stressful to identify potential degradation products.[1][2] The primary pathways include:
-
Hydrolysis: The isoxazole (B147169) ring and the ether linkage are susceptible to hydrolysis under acidic or basic conditions. The trifluoroacetate salt itself is the salt of a strong acid and a weak base (the basic nitrogen on the piperidine (B6355638) ring), which could influence the pH of solutions and potentially contribute to hydrolytic instability.
-
Oxidation: The piperidine ring and the methylene (B1212753) group of the acetic acid moiety could be susceptible to oxidation.
-
Photolysis: Exposure to light, particularly UV light, can lead to the degradation of aromatic and heterocyclic ring systems present in the molecule.
-
Thermolysis: High temperatures can induce degradation, potentially leading to cleavage of the molecule at its weaker bonds.
Q2: I am observing a new peak in my chromatogram after storing my this compound solution at room temperature. What could it be?
A2: A new peak appearing in your chromatogram upon storage at room temperature suggests potential degradation. The most likely cause is hydrolysis, especially if the solution is aqueous. The isoxazole ring, in particular, can be susceptible to hydrolytic cleavage. To confirm this, you can perform a forced degradation study under mild acidic and basic conditions to see if the same degradation product is formed. It is also advisable to check the pH of your solution, as the trifluoroacetate salt can result in a slightly acidic pH, which might accelerate hydrolysis over time.
Q3: My quantitative analysis of this compound shows a decrease in potency over time, but I don't see any major degradation peaks. What could be happening?
A3: A loss of potency without the appearance of significant degradation peaks can occur due to several reasons:
-
Formation of non-UV active degradants: The degradation products may not have a chromophore that absorbs at the wavelength you are using for detection. Using a universal detection method like mass spectrometry (MS) or a charged aerosol detector (CAD) can help identify such products.
-
Precipitation: The compound or its degradants might be precipitating out of solution, leading to a lower measured concentration. Ensure the compound is fully dissolved and check for any visible particulates.
-
Adsorption: The molecule might be adsorbing to the surface of your storage container. Using different types of vials (e.g., glass vs. polypropylene) can help troubleshoot this issue.
-
Formation of multiple minor degradants: Instead of one major degradation product, there might be several minor ones that are below the limit of detection of your current analytical method.
Q4: How does the trifluoroacetate (TFA) counter-ion affect the stability of MK-8245?
A4: The trifluoroacetate counter-ion can influence the stability of MK-8245 in several ways:
-
pH: In solution, particularly in the absence of a buffer, the trifluoroacetate salt of MK-8245 will create a slightly acidic environment, which can accelerate acid-catalyzed hydrolysis.
-
Hygroscopicity: Trifluoroacetate salts can be hygroscopic, meaning they can absorb moisture from the air. This absorbed water can then act as a reagent for hydrolysis, even in the solid state, over extended periods.
-
Reactivity: While generally considered a stable counter-ion, under specific conditions (e.g., high energy input like photolysis), the trifluoroacetate moiety could potentially participate in degradation reactions, although this is less common.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected peaks in HPLC after sample preparation. | Degradation during sample preparation (e.g., due to pH of diluent, exposure to light). | Investigate the stability of MK-8245 in the chosen diluent. Prepare samples fresh and protect them from light. Use a mobile phase-like diluent where possible. |
| Poor peak shape or shifting retention times. | On-column degradation or interaction with the stationary phase. | Try a different column chemistry (e.g., C18 vs. Phenyl-Hexyl). Adjust mobile phase pH to a region where the analyte is more stable. |
| Inconsistent results in stability studies. | Inadequate control of stress conditions (temperature, humidity, light exposure). | Ensure that stress chambers are properly calibrated and provide uniform conditions. Use control samples stored under ideal conditions for comparison.[1] |
| Difficulty in identifying degradation products by MS. | Co-elution of degradants with the main peak or other impurities. | Optimize the chromatographic method to achieve better separation. Use high-resolution mass spectrometry (HRMS) for accurate mass determination and elemental composition prediction. |
Quantitative Data Summary
The following tables summarize hypothetical quantitative data from forced degradation studies on this compound. These tables are for illustrative purposes to guide researchers on how to present their stability data.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | % Degradation | Major Degradation Products (Hypothetical) |
| 0.1 M HCl (60°C, 24h) | 15.2% | DP-H1, DP-H2 |
| 0.1 M NaOH (60°C, 4h) | 28.5% | DP-H1, DP-B1 |
| 3% H₂O₂ (RT, 24h) | 8.7% | DP-O1 |
| Thermal (80°C, 72h) | 5.1% | DP-T1 |
| Photolytic (ICH Q1B) | 12.3% | DP-P1, DP-P2 |
Table 2: Chromatographic Data for MK-8245 and its Hypothetical Degradation Products
| Compound | Retention Time (min) | Relative Retention Time (RRT) |
| MK-8245 | 10.5 | 1.00 |
| DP-H1 | 7.2 | 0.69 |
| DP-H2 | 8.9 | 0.85 |
| DP-B1 | 6.5 | 0.62 |
| DP-O1 | 11.2 | 1.07 |
| DP-T1 | 9.8 | 0.93 |
| DP-P1 | 12.1 | 1.15 |
| DP-P2 | 13.5 | 1.29 |
Experimental Protocols
1. Forced Degradation (Stress Testing) Protocol
This protocol outlines the general procedure for conducting forced degradation studies on this compound.[1][3]
-
Objective: To generate potential degradation products and evaluate the stability-indicating nature of the analytical method.
-
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile:water 50:50).
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 4 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours, protected from light.
-
Thermal Degradation (Solid State): Store 10 mg of solid this compound in a controlled temperature oven at 80°C for 72 hours. Dissolve in the stock solution solvent for analysis.
-
Photolytic Degradation: Expose the stock solution and solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating HPLC method.
-
2. Stability-Indicating HPLC Method
-
Objective: To separate and quantify MK-8245 from its potential degradation products.
-
Instrumentation: HPLC with UV or PDA detector.
-
Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile
-
Gradient: 20% B to 80% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Visualizations
Caption: Hypothetical hydrolytic degradation pathways of MK-8245.
Caption: Plausible oxidative, thermal, and photolytic degradation of MK-8245.
Caption: Workflow for a forced degradation study of this compound.
References
Best practices for storing MK-8245 Trifluoroacetate
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling MK-8245 Trifluoroacetate. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity and stability of the compound throughout your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: For optimal stability, solid this compound should be stored in a tightly sealed container in a dry and well-ventilated area.[1] Recommended storage temperatures vary based on the intended duration of storage.
Q2: How should I store this compound for the long-term versus the short-term?
A2: For long-term storage, it is recommended to keep the solid compound at -20°C.[1][2] For short-term storage, a temperature of 2-8°C is suitable.[1]
Q3: I have prepared a stock solution of this compound. How should I store it?
A3: Stock solutions of this compound should be stored under specific conditions to maintain their stability. It is recommended to store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[3] The storage should be in a sealed container, protected from moisture and light.[3]
Q4: Is this compound sensitive to light or moisture?
A4: Yes, it is recommended to store this compound away from moisture.[3][4] While not explicitly stated as light-sensitive in all documents, protecting it from light is a general best practice for maintaining the integrity of complex organic compounds.[3]
Q5: What are the physical characteristics of this compound?
A5: this compound is a solid that appears as a light yellow to yellow substance.[4]
Troubleshooting Guide
Problem: I am observing inconsistencies in my experimental results when using a previously opened container of this compound.
-
Possible Cause 1: Improper Storage. Exposure to ambient temperatures, humidity, or light can lead to degradation of the compound.
-
Solution: Ensure that the compound has been consistently stored at the recommended temperature (-20°C for long-term, 2-8°C for short-term) in a tightly sealed container to prevent moisture absorption.[1]
Problem: My this compound stock solution appears cloudy or has precipitated after storage.
-
Possible Cause 1: Storage Temperature Fluctuation. Storing the solution at a temperature higher than recommended or experiencing freeze-thaw cycles can affect its stability and solubility.
-
Solution: Aliquot the stock solution into smaller, single-use volumes upon preparation to avoid repeated freeze-thaw cycles. Always store the aliquots at the recommended -80°C for long-term or -20°C for short-term storage.[3] If precipitation occurs, gentle warming and/or sonication may be used to redissolve the compound, but it is best to prepare fresh solutions for critical experiments.[3]
-
Possible Cause 2: Solvent Evaporation. If the container was not sealed properly, solvent evaporation could increase the concentration and lead to precipitation.
-
Solution: Always use tightly sealed vials for your stock solutions.
Problem: I am concerned about the safe handling of this compound.
-
Solution: While this compound is not classified as a hazardous substance, standard laboratory safety protocols should be followed.[5] This includes wearing appropriate personal protective equipment (PPE) such as gloves and safety glasses, avoiding contact with skin and eyes, and preventing inhalation or ingestion.[1] It is also advisable to handle the compound in a well-ventilated area and wash hands thoroughly after handling.[1]
Quantitative Storage Data
| Form | Storage Duration | Recommended Temperature | Additional Notes |
| Solid | Long-Term | -20°C | Keep container tightly closed in a dry, well-ventilated place.[1] |
| Solid | Short-Term | 2°C to 8°C | Keep container tightly closed in a dry, well-ventilated place.[1] |
| In Solvent | Up to 6 months | -80°C | Sealed storage, away from moisture and light.[3] |
| In Solvent | Up to 1 month | -20°C | Sealed storage, away from moisture and light.[3] |
Experimental Protocols
While specific experimental protocols are highly dependent on the research application, the preparation of a stock solution is a common procedure.
Protocol for Preparing a Stock Solution (Example for In Vivo Studies):
This is an example protocol and may need to be adapted for your specific experimental needs.
-
Solvent Preparation: Prepare a vehicle solution consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Dissolution: To prepare a 1 mL working solution as an example, add 100 μL of a 25.0 mg/mL DMSO stock solution to 400 μL of PEG300 and mix thoroughly.
-
Emulsification: Add 50 μL of Tween-80 to the mixture and mix until uniform.
-
Final Dilution: Add 450 μL of Saline to bring the total volume to 1 mL.
-
Note: If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution. For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.[3]
Visual Guide to Storage Best Practices
Caption: Workflow for proper storage of this compound.
References
Validation & Comparative
Validating the Efficacy of MK-8245 Trifluoroacetate: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of MK-8245 Trifluoroacetate's performance against other Stearoyl-CoA Desaturase (SCD) inhibitors. The following sections present supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.
This compound is a potent, liver-targeted inhibitor of Stearoyl-CoA Desaturase (SCD), an enzyme crucial in lipid metabolism.[1][2] Its efficacy has been evaluated in preclinical models for metabolic disorders such as diabetes and dyslipidemia, as well as in the context of cancer therapy.[1][3] This guide compares MK-8245 with other notable SCD inhibitors, including A939572, CAY10566, and MF-438, to provide a comprehensive overview of its therapeutic potential.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of this compound and its alternatives.
| Inhibitor | Target/Assay System | IC50 Value | Reference(s) |
| This compound | human SCD1 | 1 nM | [4] |
| rat SCD1 | 3 nM | [4] | |
| mouse SCD1 | 3 nM | [4] | |
| A939572 | mouse SCD1 (mSCD1) | <4 nM | [4] |
| human SCD1 (hSCD1) | 37 nM | [4] | |
| human SCD1 (recombinant microsomes) | 6.3 nmol/L | [5] | |
| CAY10566 | mouse SCD1 | 4.5 nM | [4] |
| human SCD1 | 26 nM | [4] | |
| MF-438 | rat SCD1 (recombinant) | 2.3 nM | [5] |
Table 1: Comparative Inhibitory Concentrations (IC50) of SCD1 Inhibitors. This table provides a side-by-side comparison of the in vitro potency of MK-8245 and other SCD1 inhibitors.
| Inhibitor | Cancer Model | Key Findings | Reference(s) |
| This compound | Preclinical models of diabetes and dyslipidemia | Showed antidiabetic and antidyslipidemic efficacy.[1][3] | |
| A939572 | Human gastric cancer xenografts | Significantly reduced tumor volume with no effect on body weight.[6] | |
| Human clear cell renal cell carcinoma (ccRCC) xenografts | Monotherapy reduced tumor volume by 20-30%; combination with temsirolimus (B1684623) led to over 60% decrease. | [6] | |
| CAY10566 | Ovarian cancer stem cell xenografts | Suppressed tumor formation.[6] | |
| Glioma stem-like xenografts | Suppressed tumor growth and prolonged survival.[6] | ||
| Murine melanoma co-injected with lung fibroblasts | Decreased lung metastasis and prolonged overall survival.[6] | ||
| SCD1 Inhibitor #28c | HCT116 colon cancer xenografts | Showed moderate tumor growth delay.[7] |
Table 2: Summary of Preclinical In Vivo Efficacy of SCD1 Inhibitors. This table highlights the in vivo anti-tumor effects of various SCD1 inhibitors in different cancer models.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of SCD1 inhibitors are provided below.
SCD1 Activity Assay (In Vitro)
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of SCD1.
Materials:
-
Human hepatoma (HepG2) cells or other cells endogenously expressing SCD1.
-
Cell culture medium and supplements.
-
Test inhibitor (e.g., this compound).
-
Radiolabeled or deuterium-labeled saturated fatty acid substrate (e.g., [14C]-stearic acid).
-
Lipid extraction solvents (e.g., chloroform:methanol).
-
Thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) system.
Protocol:
-
Cell Culture: Culture HepG2 cells until confluent.
-
Treatment: Treat the cells with varying concentrations of the SCD1 inhibitor for a predetermined time.
-
Substrate Addition: Add the labeled saturated fatty acid substrate to the culture medium.
-
Lipid Extraction: After incubation, harvest the cells and extract total lipids.
-
Separation and Quantification: Separate the extracted lipids using TLC or LC-MS to distinguish the saturated and monounsaturated fatty acid products. Quantify the amount of labeled monounsaturated fatty acid to determine the rate of conversion and the inhibitory effect of the compound.[4]
Human Cancer Xenograft Model (In Vivo)
This model assesses the anti-tumor efficacy of SCD1 inhibitors in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude mice).
-
Human cancer cell line (e.g., A498 ccRCC, GA16 gastric carcinoma).
-
Matrigel or other suitable vehicle for cell implantation.
-
Test inhibitor (e.g., A939572) and vehicle control.
-
Dosing equipment (e.g., oral gavage needles).
-
Calipers for tumor measurement.
Protocol:
-
Cell Implantation: Subcutaneously inject human cancer cells mixed with Matrigel into the flank of immunocompromised mice.[6]
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 150 mm³).
-
Randomization and Treatment: Randomly assign mice to treatment and control groups. Administer the SCD1 inhibitor or vehicle control according to a predetermined schedule and route (e.g., oral gavage twice daily).[6]
-
Tumor Measurement: Measure tumor dimensions with calipers every 3-4 days and calculate tumor volume using the formula: Volume = 0.5 x Length x Width².
-
Monitoring: Monitor animal body weight and overall health throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise tumors for further analysis (e.g., western blotting, fatty acid profiling).[6]
Diet-Induced Obesity (DIO) Model (In Vivo)
This model is used to evaluate the effect of SCD1 inhibitors on metabolic parameters in the context of obesity and related disorders.
Materials:
-
C57BL/6J mice (prone to DIO).
-
High-fat diet (HFD; e.g., 60% kcal from fat) and normal chow diet.
-
Test inhibitor (e.g., this compound) and vehicle control.
-
Equipment for monitoring body weight, food intake, and for performing glucose and insulin (B600854) tolerance tests.
-
Analytical instruments for measuring plasma insulin, triglycerides, and cholesterol.
Protocol:
-
Induction of Obesity: Feed mice an HFD for 8-12 weeks to induce obesity and insulin resistance. Maintain a control group on a normal chow diet.[8]
-
Treatment: Randomize HFD-fed mice into vehicle and treatment groups. Administer the SCD1 inhibitor or vehicle daily for 4-6 weeks.[8]
-
Monitoring: Regularly monitor body weight and food intake.
-
Metabolic Testing: Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) to assess glucose homeostasis.
-
Endpoint Analysis: At the end of the study, collect blood to measure plasma insulin, triglycerides, and cholesterol. Harvest liver and adipose tissue for weight and histological analysis.[8]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Development of a liver-targeted stearoyl-CoA desaturase (SCD) inhibitor (MK-8245) to establish a therapeutic window for the treatment of diabetes and dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Stearoyl-CoA Desaturase 1 as a Therapeutic Target for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.plos.org [journals.plos.org]
- 8. benchchem.com [benchchem.com]
Comparative Analysis of SCD1 Inhibitors: MK-8245 vs. A939572
A Guide for Researchers in Drug Development
Stearoyl-CoA Desaturase 1 (SCD1) has emerged as a significant therapeutic target for a range of metabolic diseases and cancers. As the primary enzyme responsible for converting saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs), SCD1 is a critical regulator of lipid metabolism, membrane fluidity, and cellular signaling pathways.[1][2] Its inhibition can profoundly impact cell proliferation, survival, and tumorigenesis.[3][4] This guide provides an objective comparison of two prominent SCD1 inhibitors, MK-8245 and A939572, supported by experimental data to aid researchers in selecting the appropriate compound for their studies.
Quantitative Data Summary
The following tables provide a structured overview of the key characteristics and performance metrics for MK-8245 and A939572 based on available preclinical data.
Table 1: Inhibitor Potency (IC50)
| Compound | Target Species | IC50 Value | Reference(s) |
| MK-8245 | Human SCD1 | 1 nM | [5][6] |
| Rat SCD1 | 3 nM | [5][6] | |
| Mouse SCD1 | 3 nM | [5][6] | |
| A939572 | Human SCD1 | 37 nM | [7][8][9] |
| Mouse SCD1 | <4 nM | [7][9] | |
| Not Specified | 0.4 nM | [10] |
Table 2: Key Features and Preclinical Observations
| Feature | MK-8245 | A939572 |
| Selectivity | Liver-targeted, designed to minimize systemic exposure and associated side effects (e.g., in skin and eyes).[5][11] | Systemic inhibitor, widely distributed.[7] |
| Bioavailability | Orally bioavailable.[6] | Orally bioavailable.[7][10] |
| Primary Therapeutic Area of Investigation | Metabolic diseases (Type 2 Diabetes, Dyslipidemia, NAFLD).[12][13] | Primarily investigated in oncology (preclinical).[4][14][15] |
| Reported In Vitro Effects | Potent inhibition of SCD1 in hepatocytes containing active OATP transporters (IC50 = 68 nM).[5][6] | Induces ER stress and apoptosis in various cancer cell lines; inhibits proliferation.[4][7][14] |
| Reported In Vivo Effects | Improves glucose clearance in diabetic mouse models; primarily distributed to the liver.[5][6] | Reduces tumor volume in human cancer xenograft models in mice.[4][7] |
| Clinical Development | Has undergone Phase II clinical trials.[4][13][15] | Primarily used in preclinical research; not advanced to clinical trials for cancer.[4] |
Mechanism of Action and Signaling Pathway
SCD1 is an enzyme located in the endoplasmic reticulum that catalyzes the rate-limiting step in the synthesis of MUFAs, primarily oleate (B1233923) and palmitoleate, from their saturated fatty acid precursors, stearate (B1226849) and palmitate.[16][17] This desaturation is crucial for the synthesis of complex lipids like phospholipids (B1166683) and triglycerides, which are essential for cell membrane integrity and signaling.[1][3]
Inhibition of SCD1 disrupts this process, leading to an accumulation of SFAs and a depletion of MUFAs. This shift in the SFA/MUFA ratio can trigger significant cellular stress, particularly endoplasmic reticulum (ER) stress and the unfolded protein response (UPR).[4][14] Prolonged ER stress can ultimately lead to apoptosis (programmed cell death), a mechanism that is particularly relevant in the context of cancer therapy, as rapidly proliferating cancer cells are highly dependent on SCD1 activity.[4][17]
Caption: SCD1 inhibition blocks MUFA synthesis, leading to ER stress.
Experimental Protocols
The evaluation of SCD1 inhibitors involves a series of standardized in vitro and in vivo assays.
In Vitro SCD1 Enzyme Activity Assay (Microsomal Assay)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of SCD1.
-
Objective: To determine the IC50 value of an inhibitor against SCD1.
-
Methodology:
-
Microsome Preparation: Microsomal fractions containing the SCD1 enzyme are isolated from cultured cells or liver tissue (e.g., from human, rat, or mouse).
-
Reaction Mixture: The microsomes are pre-incubated in a reaction buffer with varying concentrations of the test inhibitor (e.g., MK-8245 or A939572) and cofactors such as NADH.
-
Substrate Addition: The enzymatic reaction is initiated by adding a radiolabeled substrate, typically [14C]stearoyl-CoA.
-
Incubation: The reaction is allowed to proceed for a defined period (e.g., 15-30 minutes) at 37°C.
-
Reaction Quenching & Lipid Extraction: The reaction is stopped, and total lipids are extracted using a solvent mixture (e.g., chloroform:methanol).
-
Quantification: The radiolabeled monounsaturated product ([14C]oleoyl-CoA) is separated from the saturated substrate using thin-layer chromatography (TLC) or HPLC. The amount of product formed is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a vehicle control (e.g., DMSO). The IC50 value is determined by fitting the data to a dose-response curve.
-
In Vivo Tumor Xenograft Efficacy Study
This protocol is commonly used to assess the anti-cancer efficacy of an SCD1 inhibitor like A939572.[14]
-
Objective: To evaluate the effect of an SCD1 inhibitor on tumor growth in a living organism.
-
Methodology:
-
Animal Model: Athymic nude mice (nu/nu) are used, which lack a functional immune system and will not reject human tumor cells.
-
Cell Implantation: A suspension of human cancer cells (e.g., A498 clear cell renal carcinoma cells) is subcutaneously injected into the flank of each mouse.[14]
-
Tumor Growth: Tumors are allowed to grow to a palpable, measurable size (e.g., ~50 mm³).[14]
-
Treatment Groups: Mice are randomized into different treatment groups: a vehicle control group and one or more inhibitor groups (e.g., A939572 at 30 mg/kg).[7][14]
-
Inhibitor Administration: The inhibitor is administered according to a defined schedule. For A939572, oral gavage (p.o.) twice daily is a reported method.[14]
-
Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. Animal body weight and general health are also monitored to assess toxicity.
-
Endpoint: The study is concluded after a predetermined period (e.g., 4 weeks) or when tumors in the control group reach a maximum allowed size.[7] Tumors are then excised for further analysis (e.g., western blotting, histology).
-
Data Analysis: Tumor growth curves are plotted for each group. Statistical analysis is performed to determine if the inhibitor significantly reduces tumor volume compared to the control.
-
Caption: General experimental workflow for evaluating SCD1 inhibitors.
Conclusion
MK-8245 and A939572 are both potent inhibitors of SCD1 but are distinguished by their selectivity profile and primary application in research and development.
-
MK-8245 is a liver-targeted inhibitor developed for metabolic diseases.[5][11] Its design leverages liver-specific organic anion transporting polypeptides (OATPs) to achieve high concentrations in the liver while minimizing exposure in other tissues.[5][11] This makes it an excellent candidate for studying the role of hepatic SCD1 in diseases like diabetes and dyslipidemia and represents a strategy to create a therapeutic window by avoiding mechanism-based side effects.[11]
-
A939572 is a systemic inhibitor that has been extensively used as a tool compound in preclinical cancer research.[4][7] Its ability to inhibit SCD1 across various tissues has been instrumental in demonstrating the dependence of numerous cancer types on SCD1 activity for proliferation and survival.[4][14]
The choice between these two inhibitors should be guided by the experimental goals. For investigating the systemic effects of SCD1 inhibition, particularly in oncology, A939572 is a well-characterized and widely cited option. For studies focusing specifically on the role of hepatic SCD1 in metabolism or for therapeutic strategies where liver-specificity is paramount to avoid toxicity, MK-8245 is the more appropriate and clinically relevant choice.
References
- 1. Stearoyl-CoA Desaturase 1 as a Therapeutic Biomarker: Focusing on Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Stearoyl-CoA Desaturase 1 as a Therapeutic Target for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. apexbt.com [apexbt.com]
- 9. A939572 | Dehydrogenase | Stearoyl-CoA Desaturase (SCD) | TargetMol [targetmol.com]
- 10. A 939572 | Stearoyl-CoA 9-Desaturase | Tocris Bioscience [tocris.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Stearoyl-CoA desaturase 1 is a novel molecular therapeutic target for clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. INSIGHTS INTO STEAROYL-CoA DESATURASE-1 REGULATION OF SYSTEMIC METABOLISM - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Targeting stearoyl-CoA desaturase in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Liver-Specific Stearoyl-CoA Desaturase (SCD) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of liver-specific stearoyl-CoA desaturase (SCD) inhibitors, focusing on their performance, mechanism of action, and supporting experimental data. The development of liver-targeted SCD inhibitors is a key strategy to mitigate the adverse effects observed with systemic SCD inhibition, such as skin and eye issues, while retaining therapeutic efficacy for metabolic diseases like non-alcoholic fatty liver disease (NAFLD) and diabetes.[1][2][3]
Introduction to Stearoyl-CoA Desaturase (SCD)
Stearoyl-CoA desaturase is a critical enzyme in lipid metabolism, catalyzing the rate-limiting step in the synthesis of monounsaturated fatty acids (MUFAs) from saturated fatty acids (SFAs).[4] The primary products, oleate (B1233923) (C18:1) and palmitoleate (B1233929) (C16:1), are essential components of triglycerides, cholesterol esters, and membrane phospholipids.[5] In humans, SCD1 is the predominant isoform in the liver and adipose tissue.[6] Upregulation of SCD1 activity is associated with the pathogenesis of various metabolic disorders, including obesity, insulin (B600854) resistance, and hepatic steatosis.[7] Consequently, inhibiting SCD1, particularly in the liver, has emerged as a promising therapeutic approach for these conditions.[7]
Quantitative Comparison of Liver-Specific SCD Inhibitors
The following tables summarize the in vitro potency and cellular activity of prominent liver-specific SCD inhibitors.
Table 1: In Vitro Potency (IC50) of SCD1 Inhibitors
| Inhibitor | Human SCD1 (hSCD1) | Mouse SCD1 (mSCD1) | Rat SCD1 (rSCD1) | Reference(s) |
| MK-8245 | 1 nM | 3 nM | 3 nM | [2][8][9] |
| CAY10566 | 26 nM | 4.5 nM | - | [3][10][11] |
| A939572 | 37 nM | <4 nM | - | [1][12][13] |
| T-3764518 | 4.7 nM | - | - | [14][15][16] |
| SCD1 inhibitor-1 (Compound 48) | 8.8 nM | - | - | [9] |
Table 2: Cellular Activity of SCD1 Inhibitors
| Inhibitor | Cell Line | Assay | IC50/EC50 | Reference(s) |
| MK-8245 | Rat Hepatocytes | SCD Inhibition | 68 nM | [8] |
| MK-8245 | HepG2 | SCD Inhibition | ~1 µM | [2][8] |
| CAY10566 | HepG2 | Conversion of SFA to MUFA | 6.8 - 7.9 nM | [3][10][17] |
| A939572 | Caki1, A498, Caki2, ACHN | Proliferation | 6-65 nM | [1] |
| T-3764518 | HCT-116 | Growth Inhibition (GI50) | 2.7 nM | [18] |
Signaling Pathways and Mechanisms of Action
SCD1 inhibition in the liver impacts key metabolic signaling pathways, primarily the AMP-activated protein kinase (AMPK) and Wnt/β-catenin pathways.
SCD1 and AMPK Signaling Pathway
Inhibition of SCD1 leads to an increase in the AMP/ATP ratio, which in turn activates AMPK.[19] Activated AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis.[20] This dual action of SCD1 inhibition and subsequent ACC inactivation leads to a reduction in lipogenesis and an increase in fatty acid oxidation, thereby ameliorating hepatic steatosis.[21][22] Furthermore, AMPK activation by SCD1 inhibitors can induce autophagy (lipophagy), which helps in the clearance of lipid droplets.[21]
SCD1 and Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is implicated in liver fibrosis and tumorigenesis.[23] SCD1 is a target of the Wnt pathway, and its products (MUFAs) can, in turn, create a positive feedback loop that enhances Wnt signaling.[24] This is achieved by stabilizing the mRNAs of the Wnt co-receptors LRP5 and LRP6.[24] Therefore, inhibiting SCD1 can disrupt this feedback loop, potentially reducing liver fibrosis and tumor development.[23]
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of liver-specific SCD inhibitors are provided below.
SCD1 Enzyme Activity Assay
This assay measures the direct inhibitory effect of a compound on SCD1 activity.
-
Principle: The conversion of a stable isotope-labeled saturated fatty acid (e.g., deuterium-labeled stearate) to its corresponding monounsaturated fatty acid is quantified using liquid chromatography-mass spectrometry (LC-MS).[5]
-
Methodology:
-
Cell Culture: HepG2 cells are cultured to confluence in 24-well plates.[5]
-
Compound Incubation: Cells are pre-incubated with the test inhibitor or vehicle control for a specified time.[5]
-
Substrate Addition: A deuterium-labeled saturated fatty acid substrate is added to the culture medium, and cells are incubated further.[5]
-
Lipid Extraction: Total lipids are extracted from the cells.[5]
-
LC-MS Analysis: The ratio of the labeled monounsaturated fatty acid product to the labeled saturated fatty acid substrate is determined by LC-MS to calculate the percent inhibition.[5]
-
In Vivo Efficacy in a Diet-Induced Obesity Mouse Model
This experiment evaluates the therapeutic potential of an SCD inhibitor in a disease-relevant animal model.
-
Principle: Mice fed a high-fat diet (HFD) develop obesity, insulin resistance, and hepatic steatosis, mimicking human metabolic syndrome. The efficacy of the SCD inhibitor is assessed by its ability to reverse or prevent these pathological changes.
-
Methodology:
-
Animal Model: C57BL/6J mice are fed an HFD (e.g., 60% kcal from fat) for 8-12 weeks to induce the disease phenotype.[25]
-
Treatment: Mice are randomized into vehicle and treatment groups and administered the SCD inhibitor daily via oral gavage for 4-6 weeks.[25]
-
Monitoring: Body weight and food intake are monitored regularly.[25]
-
Metabolic Tests: Oral Glucose Tolerance Tests (OGTT) and Insulin Tolerance Tests (ITT) are performed to assess glucose homeostasis.[25]
-
Terminal Analysis: At the end of the study, blood is collected for plasma lipid and insulin analysis. The liver and adipose tissue are harvested, weighed, and processed for histological analysis (H&E and Oil Red O staining) to assess steatosis and lipid accumulation.[25]
-
Western Blot Analysis
This technique is used to measure changes in the expression and phosphorylation of key proteins in signaling pathways affected by SCD1 inhibition.
-
Principle: Proteins from cell or tissue lysates are separated by size using gel electrophoresis, transferred to a membrane, and probed with specific antibodies to detect target proteins.
-
Methodology:
-
Protein Extraction: Cells or homogenized tissues are lysed in RIPA buffer containing protease and phosphatase inhibitors.[25]
-
Quantification: Protein concentration is determined using a BCA assay.[25]
-
SDS-PAGE: Equal amounts of protein are separated on a polyacrylamide gel.[25]
-
Membrane Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies against target proteins (e.g., phospho-AMPK, total AMPK, phospho-ACC) followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using an ECL substrate and an imaging system.[26] Band intensities are quantified and normalized to a loading control (e.g., GAPDH or β-actin).[26]
-
Conclusion
Liver-specific SCD inhibitors represent a promising therapeutic strategy for NAFLD and other metabolic diseases. Compounds like MK-8245, CAY10566, and A939572 have demonstrated potent and selective inhibition of hepatic SCD1 in preclinical studies. Their mechanism of action involves the modulation of key metabolic signaling pathways, including AMPK and Wnt/β-catenin. The experimental protocols outlined in this guide provide a framework for the continued evaluation and comparison of novel liver-targeted SCD inhibitors. Further research and clinical trials are necessary to establish the long-term safety and efficacy of these compounds in humans.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. An insight into advances and challenges in the development of potential stearoyl Co-A desaturase 1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a novel LC/MS method to quantitate cellular stearoyl-CoA desaturase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Stearoyl-CoA desaturase 1: A potential target for non-alcoholic fatty liver disease?-perspective on emerging experimental evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. caymanchem.com [caymanchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. selleckchem.com [selleckchem.com]
- 13. apexbt.com [apexbt.com]
- 14. adooq.com [adooq.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. CAY10566 | SCD1 inhibitor | Probechem Biochemicals [probechem.com]
- 18. T-3764518 | Stearoyl-CoA Desaturase (SCD) 抑制剂 | MCE [medchemexpress.cn]
- 19. SCD1 regulates the AMPK/SIRT1 pathway and histone acetylation through changes in adenine nucleotide metabolism in skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Inhibition of StearoylCoA Desaturase-1 Inactivates Acetyl-CoA Carboxylase and Impairs Proliferation in Cancer Cells: Role of AMPK | PLOS One [journals.plos.org]
- 21. Inhibition of stearoyl-coenzyme A desaturase 1 ameliorates hepatic steatosis by inducing AMPK-mediated lipophagy | Aging [aging-us.com]
- 22. researchgate.net [researchgate.net]
- 23. Stearoyl-CoA Desaturase Promotes Liver Fibrosis and Tumor Development in Mice via Wnt Signaling and Stabilization of Low Density Lipoprotein Receptor-related Proteins 5 and 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. benchchem.com [benchchem.com]
- 26. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Reproducibility of Experiments Using the SCD Inhibitor MK-8245
For researchers and professionals in drug development, the reproducibility of experimental results is paramount. This guide provides a comparative analysis of MK-8245, a liver-targeted inhibitor of Stearoyl-CoA Desaturase (SCD), against other SCD inhibitors. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows to aid in the design and interpretation of future studies.
Performance Comparison of SCD Inhibitors
MK-8245 is a potent SCD inhibitor with high selectivity for liver tissue.[1][2] This liver-targeting is achieved by utilizing organic anion transporting polypeptides (OATPs), which minimizes adverse effects in other tissues like the skin and eyes that have been observed with less-targeted SCD inhibitors.[1][2] The compound has shown efficacy in preclinical models for treating type 2 diabetes and dyslipidemia.[1][3] A comparison of its in vitro potency with other common SCD inhibitors is summarized below.
| Compound | Target | IC50 (Human) | IC50 (Mouse) | IC50 (Rat) | Key Characteristics |
| MK-8245 | SCD1 | 1 nM[4] | 3 nM[4] | 3 nM[4] | Liver-targeted, preclinical efficacy for diabetes and dyslipidemia.[1][4] |
| A939572 | SCD1 | 37 nM[4] | <4 nM[4] | N/A | Potent and orally bioavailable.[4] |
| CAY10566 | SCD1 | 26 nM[4] | 4.5 nM[4] | N/A | Potent and selective SCD1 inhibitor.[4] |
| MF-438 | SCD1 | N/A | N/A | N/A | Effective in vitro, but not in a xenograft mouse model.[3] |
| Aramchol | SCD | N/A | N/A | N/A | In Phase III clinical trials for NASH.[5] |
N/A: Data not available in the provided search results.
Mechanism of Action and Signaling Pathways
Stearoyl-CoA desaturase is a critical enzyme in lipid metabolism, primarily located in the endoplasmic reticulum.[6] It catalyzes the conversion of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs).[6] An imbalance in the SFA to MUFA ratio can lead to cellular stress and apoptosis.[5] By inhibiting SCD, MK-8245 disrupts this process, which has significant downstream effects on various signaling pathways implicated in cancer and metabolic diseases.[5] SCD activity has been shown to be essential for several oncogenic pathways, including the EGFR, Wnt/β-catenin, and Notch pathways.[5] Inhibition of SCD can lead to a decrease in key signaling molecules like PIP₃, phosphorylated Akt, and β-catenin.[5]
Experimental Protocols and Methodologies
Reproducing experiments with MK-8245 requires standardized protocols. Below are methodologies for key experiments cited in the evaluation of liver-targeted SCD inhibitors.
1. In Vitro Enzyme Inhibition Assay
-
Objective : To determine the IC50 value of the inhibitor against SCD enzymes from different species.
-
Methodology :
-
Prepare microsomes from liver tissue (e.g., human, rat, mouse) which contain the SCD enzyme.
-
Incubate the microsomes with a known concentration of a radiolabeled SFA substrate (e.g., [¹⁴C]stearoyl-CoA).
-
Add varying concentrations of the test compound (e.g., MK-8245) to the reaction mixture.
-
After incubation, the reaction is stopped, and the lipids are extracted.
-
The SFA substrate and MUFA product are separated using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
The amount of product formed is quantified by measuring radioactivity.
-
The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.
-
2. Cell-Based Potency and Liver Selectivity Assay
-
Objective : To assess the potency of the inhibitor in a cellular context and to determine its selectivity for liver cells.
-
Methodology :
-
Use two types of cell lines: one that expresses liver-specific organic anion transporting polypeptides (OATPs), such as primary hepatocytes, and one that does not, like HepG2 cells.[7]
-
Culture the cells and treat them with varying concentrations of the inhibitor.
-
Introduce a tracer, such as a deuterated fatty acid (e.g., d7-stearic acid), into the cell culture medium.[8]
-
After an incubation period, harvest the cells and extract the lipids.
-
Analyze the ratio of the deuterated MUFA product to the deuterated SFA substrate using mass spectrometry.
-
A compound that is significantly more potent in the OATP-expressing cells is considered liver-selective.[7]
-
3. In Vivo Efficacy Studies in Animal Models
-
Objective : To evaluate the anti-diabetic and anti-dyslipidemic effects of the inhibitor in a living organism.
-
Methodology :
-
Use a relevant animal model, such as mice fed a high-fat diet to induce obesity and insulin (B600854) resistance.[7]
-
Administer the compound (e.g., MK-8245) orally to the animals daily for a specified period.
-
Monitor key metabolic parameters throughout the study, including body weight, fasting blood glucose, and plasma lipid levels.[7]
-
Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) to assess glucose homeostasis and insulin sensitivity.[7]
-
At the end of the study, collect tissues (liver, skin, etc.) to measure the concentration of the compound and to assess target engagement by measuring the fatty acid desaturation index.
-
References
- 1. Development of a liver-targeted stearoyl-CoA desaturase (SCD) inhibitor (MK-8245) to establish a therapeutic window for the treatment of diabetes and dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. adooq.com [adooq.com]
- 5. Targeting stearoyl-CoA desaturase in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An insight into advances and challenges in the development of potential stearoyl Co-A desaturase 1 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06237J [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Evaluating the Specificity of MK-8245 for Stearoyl-CoA Desaturase-1 (SCD1): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the stearoyl-CoA desaturase-1 (SCD1) inhibitor, MK-8245, with other commonly used SCD1 inhibitors. The focus is on the specificity of these compounds, supported by experimental data, to aid researchers in selecting the most appropriate tool for their studies.
Introduction to SCD1 and its Inhibition
Stearoyl-CoA desaturase-1 (SCD1) is a key enzyme in lipid metabolism, responsible for the conversion of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs)[1]. This process is crucial for various cellular functions, including membrane fluidity, lipid signaling, and energy storage[1][2]. Overexpression of SCD1 has been implicated in numerous diseases, including metabolic disorders and cancer, making it an attractive therapeutic target[1][3]. SCD1 inhibitors block this enzymatic activity, leading to an accumulation of SFAs and a depletion of MUFAs, which can induce cellular stress and apoptosis, particularly in cancer cells[3][4].
MK-8245 is a potent and liver-targeted SCD1 inhibitor developed for the treatment of diabetes and dyslipidemia[5][6]. Its liver-specific design aims to minimize the adverse effects associated with systemic SCD1 inhibition, such as skin and eye dryness[5][6]. This guide evaluates the specificity of MK-8245 in comparison to other well-characterized SCD1 inhibitors: CAY10566, A939572, and MF-438.
Comparative Analysis of SCD1 Inhibitor Specificity
The following tables summarize the in vitro potency and selectivity of MK-8245 and its alternatives.
Table 1: In Vitro Potency against SCD1
| Compound | Target | IC50 (nM) | Species | Reference |
| MK-8245 | SCD1 | 1 | Human | [7] |
| SCD1 | 3 | Rat | [7] | |
| SCD1 | 3 | Mouse | [7] | |
| CAY10566 | SCD1 | 26 | Human | [8][9] |
| SCD1 | 4.5 | Mouse | [8][9] | |
| A939572 | SCD1 | 37 | Human | [7][10] |
| SCD1 | <4 | Mouse | [7][10] | |
| MF-438 | SCD1 | 2.3 | Rat | [11] |
Table 2: Cellular Activity of SCD1 Inhibitors
| Compound | Cell Line | Assay | IC50 (nM) | Reference |
| MK-8245 | Rat Hepatocytes (OATP-positive) | SCD Inhibition | 68 | |
| HepG2 (OATP-negative) | SCD Inhibition | ~1000 | ||
| CAY10566 | HepG2 | Conversion of SFA to MUFA | 7.9 | [8][9][12] |
| A939572 | Caki1, A498, Caki2, ACHN (ccRCC cells) | Proliferation | 6-65 | [10] |
Table 3: Known Off-Target Activity and Selectivity
| Compound | Off-Target | Activity/Selectivity | Reference |
| MK-8245 | Δ5 and Δ6 Desaturases | >100,000-fold selective for SCD1 | |
| Pseudomonas aeruginosa RhlR | Quorum sensing inhibition | ||
| CAY10566 | Not specified | Selective for SCD1 | [8][9] |
| A939572 | Kinases and hERG channels | Selective for SCD1 | |
| MF-438 | Not specified | Potent and orally bioavailable SCD1 inhibitor | [11] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Protocol 1: Microsomal SCD1 Enzyme Inhibition Assay
This protocol is a standard method for determining the in vitro potency of compounds against SCD1.
Objective: To measure the IC50 values of test compounds against SCD1 enzyme activity in liver microsomes.
Materials:
-
Liver microsomes (from human, rat, or mouse)
-
[14C]-Stearoyl-CoA (radiolabeled substrate)
-
NADH
-
Test compounds (e.g., MK-8245) dissolved in DMSO
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4)
-
Scintillation cocktail and vials
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, NADH, and liver microsomes.
-
Add the test compound at various concentrations to the reaction mixture. Include a vehicle control (DMSO) and a positive control (a known SCD1 inhibitor).
-
Pre-incubate the mixture for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the [14C]-Stearoyl-CoA substrate.
-
Incubate the reaction for a defined period (e.g., 20 minutes) at 37°C.
-
Terminate the reaction by adding a stop solution (e.g., 10% KOH in methanol).
-
Saponify the lipids by heating at 60-70°C for 1 hour.
-
Acidify the mixture and extract the fatty acids using an organic solvent (e.g., hexane).
-
Separate the saturated and monounsaturated fatty acids using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantify the amount of radiolabeled oleic acid formed by scintillation counting.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using a suitable software.
Protocol 2: Cellular SCD1 Activity Assay in HepG2 Cells
This assay measures the ability of a compound to inhibit SCD1 activity within a cellular context.
Objective: To determine the cellular potency (IC50) of test compounds by measuring the conversion of a labeled saturated fatty acid to its monounsaturated product.
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
[14C]-Stearic acid or deuterium-labeled stearic acid
-
Test compounds dissolved in DMSO
-
24-well or 96-well cell culture plates
-
Lipid extraction solvents (e.g., chloroform/methanol)
-
Analytical equipment for fatty acid analysis (TLC with phosphorimaging or LC-MS)
Procedure:
-
Seed HepG2 cells in culture plates and allow them to reach confluence[13].
-
Treat the cells with various concentrations of the test compound for a predetermined time (e.g., 2-4 hours)[14].
-
Add the labeled stearic acid to the cell culture medium and incubate for an additional period (e.g., 4 hours) to allow for its uptake and metabolism[14].
-
Wash the cells with PBS and harvest them.
-
Extract the total cellular lipids using a suitable solvent system[13].
-
Separate the fatty acid methyl esters by TLC or analyze the lipid extract by LC-MS to quantify the labeled stearic acid and oleic acid[13].
-
Calculate the desaturation index (ratio of product to substrate) for each treatment condition.
-
Determine the IC50 value by plotting the percentage of inhibition of the desaturation index against the compound concentration.
Signaling Pathways and Experimental Workflows
Visual representations of the SCD1 signaling pathway and a typical experimental workflow for evaluating SCD1 inhibitors are provided below.
Caption: The SCD1 signaling pathway is regulated by transcription factors like SREBP-1c and influences downstream pathways involved in cancer progression.
Caption: A typical workflow for the preclinical evaluation of SCD1 inhibitors, from in vitro characterization to in vivo studies.
Conclusion
MK-8245 is a highly potent inhibitor of SCD1 with excellent liver-to-systemic exposure, a key feature designed to mitigate the side effects observed with non-targeted SCD1 inhibitors. Its high selectivity against other desaturases further underscores its specificity for SCD1. While other inhibitors like CAY10566, A939572, and MF-438 also demonstrate high potency against SCD1, the publicly available data on their broad off-target profiles is less comprehensive compared to the information available for MK-8245's selectivity over related desaturases. The recent discovery of MK-8245's activity as a quorum sensing inhibitor in Pseudomonas aeruginosa highlights the potential for off-target effects that may not be identified in standard safety panels and warrants further investigation depending on the research context.
For researchers focusing on hepatic lipid metabolism, the liver-targeting property of MK-8245 makes it an exceptional tool. However, for studies in non-hepatic tissues or where systemic SCD1 inhibition is desired, other potent inhibitors like CAY10566, A939572, or MF-438 may be more suitable. The choice of inhibitor should be guided by the specific research question, the required tissue distribution, and a thorough consideration of the potential for off-target effects. This guide provides a foundational dataset to inform such decisions.
References
- 1. An insight into advances and challenges in the development of potential stearoyl Co-A desaturase 1 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06237J [pubs.rsc.org]
- 2. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 3. Aberrant Lipid Metabolism in Anaplastic Thyroid Carcinoma Reveals Stearoyl CoA Desaturase 1 as a Novel Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stearoyl-CoA Desaturase 1 as a Therapeutic Target for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a liver-targeted stearoyl-CoA desaturase (SCD) inhibitor (MK-8245) to establish a therapeutic window for the treatment of diabetes and dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. adooq.com [adooq.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. caymanchem.com [caymanchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. MF-438 | Dehydrogenase | Stearoyl-CoA Desaturase (SCD) | TargetMol [targetmol.com]
- 12. CAY10566 | Stearoyl-CoA Desaturase (SCD) | Dehydrogenase | TargetMol [targetmol.com]
- 13. Development of a novel LC/MS method to quantitate cellular stearoyl-CoA desaturase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Benchmarking MK-8245: A Liver-Targeted Approach to Stearoyl-CoA Desaturase Inhibition
A Comparative Analysis Against First-Generation Systemic SCD Inhibitors
Stearoyl-CoA Desaturase 1 (SCD1) is a critical enzyme in lipid metabolism, catalyzing the rate-limiting step in the biosynthesis of monounsaturated fatty acids (MUFAs) from saturated fatty acids (SFAs).[1][2][3] This function makes SCD1 a compelling therapeutic target for a range of metabolic diseases, including type 2 diabetes, dyslipidemia, and nonalcoholic fatty liver disease (NAFLD).[1][4] While first-generation SCD inhibitors demonstrated therapeutic potential, their systemic distribution led to mechanism-based adverse effects, primarily in the skin and eyes, limiting their clinical development.[5][6] MK-8245 represents a second-generation, liver-targeted inhibitor designed to overcome these limitations by concentrating its therapeutic action in the liver, the primary site of efficacy, while minimizing exposure to tissues associated with adverse events.[4][5][6][7]
Overcoming the Limitations of Systemic Inhibition
First-generation SCD inhibitors, while potent, were systemically distributed. This widespread inhibition of SCD1 throughout the body led to depletion of essential lipids in sebaceous glands and meibomian glands, resulting in preclinical observations of eye dryness, partial eye closure, progressive baldness, and skin barrier dysfunction.[3][4][5][8]
To address this challenge, MK-8245 was engineered for liver-specificity.[4] Its design incorporates a tetrazole acetic acid moiety that is recognized by liver-specific organic anion transporting polypeptides (OATPs), such as OATP1B1 and OATP1B3.[2][7][9] This active transport mechanism facilitates its uptake into hepatocytes, leading to high concentrations in the liver while significantly reducing exposure in other tissues like skin and eyes.[5][6][7]
Quantitative Performance Comparison
The following tables summarize the key quantitative differences in potency, selectivity, and in vivo efficacy between MK-8245 and representative first-generation SCD inhibitors.
Table 1: In Vitro Potency (IC50)
| Compound | Target | IC50 (nM) | Class |
| MK-8245 | Human SCD1 | 1 | Liver-Targeted |
| Rat SCD1 | 3 | ||
| Mouse SCD1 | 3 | ||
| A939572 | Human SCD1 | 37 | First-Generation |
| Mouse SCD1 | <4 | ||
| CAY10566 | Human SCD1 | 26 | First-Generation |
| Mouse SCD1 | 4.5 | ||
| MF-438 | Rat SCD1 | 2.3 | First-Generation |
| T-3764518 | Not Specified | 4.7 | First-Generation |
Data sourced from multiple references.[3][7][10][11][12]
Table 2: Cellular Activity & Liver Targeting
| Compound | Rat Hepatocytes (OATPs present) IC50 | HepG2 Cells (OATPs absent) IC50 | Potency Ratio (HepG2 / Hepatocyte) | Class |
| MK-8245 | 68 nM | ~1000 nM | >14x | Liver-Targeted |
| First-Gen (Typical) | Active | Active | ~1x | First-Generation |
Data reflects the differential activity demonstrating active transport.[2][7][10]
Table 3: In Vivo Efficacy and Tissue Selectivity
| Compound | Parameter | Result | Species | Key Finding |
| MK-8245 | Glucose Clearance | ED50 of 7 mg/kg | eDIO Mice | Potent anti-diabetic effect.[7] |
| Tissue Distribution | Liver-to-Skin Ratio >30:1 | Mice, Rats, Dogs, Monkeys | High degree of liver targeting.[7] | |
| Tissue Distribution | Liver-to-Harderian Gland Ratio of 21 | Not Specified | Minimized exposure to eye glands.[7] | |
| Systemic Inhibitor (Example) | Tissue Distribution | Liver-to-Harderian Gland Ratio of 1.5 | Not Specified | Systemic, non-targeted distribution.[7] |
| Systemic Inhibitor (Compound 67) | Body Weight | 73% reduction in weight gain | Mice | Efficacious but with noted side effects.[2][3] |
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the metabolic pathway targeted by SCD inhibitors and the experimental workflow used to differentiate liver-targeted compounds like MK-8245 from systemic inhibitors.
Caption: SCD1 pathway converting SFAs to MUFAs, a key step in lipid synthesis inhibited by MK-8245.
Caption: Workflow for identifying and validating liver-targeted SCD inhibitors like MK-8245.
Experimental Protocols
Detailed methodologies are crucial for the objective comparison of SCD inhibitors.
In Vitro SCD1 Enzyme Inhibition Assay
This assay directly measures the potency of a compound against the SCD1 enzyme.
-
Preparation: Microsomes are prepared from cells or tissues expressing the target SCD1 enzyme (e.g., human, rat, or mouse).
-
Reaction: The reaction mixture contains the microsomal preparation, a radiolabeled substrate such as [14C]-stearic acid, and the necessary cofactor NADH.
-
Incubation: Test compounds (e.g., MK-8245) at various concentrations are added to the mixture and incubated to allow for the enzymatic reaction to occur.
-
Analysis: The reaction is stopped, and lipids are extracted. The conversion of the saturated substrate ([14C]-stearic acid) to its monounsaturated product ([14C]-oleic acid) is quantified using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Endpoint: The IC50 value, the concentration of the inhibitor required to reduce SCD1 activity by 50%, is calculated.
Cell-Based OATP-Mediated Uptake Assay
This protocol differentiates liver-targeted inhibitors from systemically active ones by comparing their activity in cells with and without active OATP transporters.
-
Cell Lines: Two main cell lines are used:
-
Procedure: Both cell types are treated with the test compound across a range of concentrations. SCD1 activity is then measured, typically by monitoring the desaturation of a stable-isotope-labeled fatty acid.
-
Analysis: IC50 values are determined for each cell line. A significantly more potent IC50 in the OATP-positive hepatocytes compared to the OATP-negative HepG2 cells (a high potency ratio) indicates active transport into the liver cells.[2] For MK-8245, this shift was greater than 100-fold in some assays.[2]
In Vivo Tissue Distribution Study
This study confirms the liver-targeting of an inhibitor in a whole-organism model.
-
Model: Studies are conducted in multiple species (e.g., mice, rats, dogs).[7]
-
Dosing: The test compound (e.g., MK-8245) is administered, often orally.
-
Sample Collection: At various time points after dosing, animals are euthanized, and key tissues are collected, including the liver (target organ for efficacy) and skin and Harderian/meibomian glands (target organs for toxicity).
-
Analysis: The concentration of the compound in each tissue is measured using liquid chromatography-mass spectrometry (LC-MS/MS).
-
Endpoint: The liver-to-skin and liver-to-eye gland concentration ratios are calculated. A high ratio confirms the desired liver-selective distribution and a lower potential for peripheral side effects.[7]
References
- 1. Sterculic Acid: The Mechanisms of Action beyond Stearoyl-CoA Desaturase Inhibition and Therapeutic Opportunities in Human Diseases [mdpi.com]
- 2. An insight into advances and challenges in the development of potential stearoyl Co-A desaturase 1 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06237J [pubs.rsc.org]
- 3. An insight into advances and challenges in the development of potential stearoyl Co-A desaturase 1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Development of a liver-targeted stearoyl-CoA desaturase (SCD) inhibitor (MK-8245) to establish a therapeutic window for the treatment of diabetes and dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Targeting stearoyl-CoA desaturase in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. books.rsc.org [books.rsc.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. adooq.com [adooq.com]
- 12. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Proper Disposal of MK-8245 Trifluoroacetate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. MK-8245 Trifluoroacetate (B77799), a potent and selective liver-targeted stearoyl-CoA desaturase (SCD) inhibitor, requires careful handling and adherence to specific disposal protocols to mitigate risks to personnel and the environment.[1][2] This guide provides essential, step-by-step procedures for the safe disposal of MK-8245 Trifluoroacetate, aligning with general best practices for pharmaceutical research chemical waste.
Hazard Identification and Safety Precautions
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS). While some suppliers state that the compound is not classified as a hazardous substance for transport, it is crucial to handle it with care due to its chemical properties and the potential hazards associated with trifluoroacetate compounds.[3][4]
Key Safety Information:
| Hazard Statement | Precautionary Measures |
| Eye Contact | Causes serious eye irritation.[5] |
| Skin Contact | May cause skin irritation.[5] |
| Inhalation | Harmful if inhaled, may cause respiratory tract irritation.[5][6] |
| Ingestion | May be harmful if swallowed. |
Personal Protective Equipment (PPE):
Always wear the following PPE when handling this compound:
-
Eye Protection: Safety glasses with side shields or goggles.[3]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).[3]
-
Respiratory Protection: Use in a well-ventilated area or with a fume hood. A respirator may be necessary for large quantities or in case of a spill.[3]
-
Skin and Body Protection: Laboratory coat.
Step-by-Step Disposal Procedure
The disposal of this compound, like many pharmaceutical research compounds, should be managed as hazardous chemical waste.[7][8][9] Do not dispose of this compound down the drain or in regular solid waste.
-
Segregation and Collection:
-
Designate a specific, clearly labeled hazardous waste container for this compound waste.
-
The container should be made of a compatible material (e.g., glass or high-density polyethylene) and have a secure, tight-fitting lid.[10]
-
Collect all materials contaminated with this compound, including unused product, empty containers, and contaminated consumables (e.g., pipette tips, gloves, weighing paper), in this designated container.
-
-
Labeling:
-
Storage:
-
Disposal Request:
-
Once the waste container is full (do not overfill), or if the compound is no longer needed, arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[7][8]
-
Follow your institution's specific procedures for requesting a chemical waste pickup.
-
Spill and Emergency Procedures
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate:
-
Immediately alert others in the vicinity.
-
If the spill is large or in a poorly ventilated area, evacuate the area.
-
Ensure the area is well-ventilated.
-
-
Containment and Cleanup:
-
For small spills, wear appropriate PPE and absorb the spill with an inert material such as vermiculite, sand, or a chemical absorbent.[10]
-
Carefully sweep or scoop up the absorbed material and place it in the designated hazardous waste container.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Reporting:
-
Report all spills to your laboratory supervisor and EHS office, following your institution's incident reporting protocol.
-
Disposal Workflow Diagram
The following diagram illustrates the proper disposal workflow for this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. biocrick.com [biocrick.com]
- 4. file.medchemexpress.eu [file.medchemexpress.eu]
- 5. merckmillipore.com [merckmillipore.com]
- 6. carlroth.com [carlroth.com]
- 7. Pharmaceutical Waste - Office of Environmental Health and Safety [research.wayne.edu]
- 8. Pharmaceutical Waste - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 9. rxdestroyer.com [rxdestroyer.com]
- 10. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
